molecular formula C10H10N2O2S B2745525 8-(Methylsulfonyl)quinolin-3-amine CAS No. 347146-20-7

8-(Methylsulfonyl)quinolin-3-amine

Cat. No.: B2745525
CAS No.: 347146-20-7
M. Wt: 222.26
InChI Key: VQFSUTQDNLFSTH-UHFFFAOYSA-N
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Description

8-(Methylsulfonyl)quinolin-3-amine (CAS 347146-20-7) is a high-purity quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol, this compound serves as a valuable building block for the development of novel therapeutic agents . The quinoline scaffold is a privileged structure in drug design, and its derivatives are extensively investigated for their potent anticancer activities. Research indicates that quinoline-based compounds can act through multiple mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, 3-aminoquinoline derivatives, in particular, have demonstrated promising cytotoxic activity against various human cancer cell lines, such as breast cancer (MCF7), making this compound a crucial intermediate for synthesizing and optimizing new anticancer candidates . Beyond oncology, the 8-aminoquinoline motif shows great promise in neurodegenerative disease research. Recent studies have explored 8-aminoquinoline derivatives as multi-target-directed ligands for Alzheimer's disease (AD). These compounds can function as metal-ion chelators, selectively binding to copper and other metal ions implicated in the pathogenesis of AD, thereby inhibiting amyloid-β aggregation and oxidative stress . This makes this compound a versatile precursor for developing multifunctional neuroprotective agents. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle the compound with appropriate precautions, including storing it in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylsulfonylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFSUTQDNLFSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Biological Activities of Sulfonyl-Substituted Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Power of Sulfonyl Substitution

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline scaffold has proven to be a privileged structure in drug discovery.[2][4] The introduction of a sulfonyl or sulfonamide moiety to this versatile core has emerged as a powerful strategy to enhance and diversify its therapeutic potential. This functionalization can modulate the physicochemical properties of the parent quinoline, influencing its solubility, bioavailability, and interactions with biological targets.[5][6] This guide provides an in-depth exploration of the diverse biological activities of sulfonyl-substituted quinolines, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: A Prominent Therapeutic Avenue

Sulfonyl-substituted quinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[7][8]

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant body of research points to the ability of these compounds to inhibit crucial enzymes and signaling pathways involved in cancer progression.

  • Enzyme Inhibition:

    • Caspase-3 Inhibition: Certain 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines bearing a sulfonyl group have been identified as potent inhibitors of caspase-3, a key executioner enzyme in apoptosis. The inhibitory activity is highly dependent on the nature of the substituents on the quinoline core, with 4-methyl and 4-phenyl substituted derivatives showing IC50 values in the nanomolar range (23 nM and 27 nM, respectively).[9]

    • Proteasome Inhibition: Substituted quinolines, including those with sulfonamide functionalities, have been identified as noncovalent inhibitors of the human proteasome. Some derivatives exhibit modest inhibition of the 20S chymotryptic activity with IC50 values in the low micromolar range.[10]

    • EGFR Tyrosine Kinase Inhibition: Sulfonylated indolo[1,2-a]quinolines have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[11]

    • Pyruvate Kinase M2 (PKM2) Inhibition: Quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate kinase, an enzyme involved in the altered glucose metabolism of cancer cells (the Warburg effect).[12]

  • Modulation of Gene Expression: One 8-hydroxyquinoline-5-sulfonamide derivative, compound 3c, has been shown to decrease the expression of histone H3, increase the transcriptional activity of tumor suppressors p53 and p21, and alter the expression of apoptosis-related genes BCL-2 and BAX in cancer cell lines.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of sulfonyl-substituted quinolines is intricately linked to their chemical structure. For instance, in a series of 8-hydroxyquinoline-5-sulfonamides, acetylene derivatives showed biological activity, with 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) demonstrating the highest activity against three cancer cell lines and no toxicity to non-cancerous cells up to 100 µM.[14][15] The unsubstituted phenolic group at position 8 of the quinoline is considered a key structural fragment for this activity.[13][15]

Quantitative Data: Anticancer Activity
Compound ClassTargetCancer Cell LineIC50Reference
1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolinesCaspase-3-23-27 nM[9]
Substituted Quinolines20S Proteasome-14.4 µM[10]
8-hydroxyquinoline-5-sulfonamides-C-32, A549, MDA-MB-231Comparable to cisplatin/doxorubicin[14][15]
Sulfonylated indolo[1,2-a]quinolinesEGFR-TKA549, SCC13.71 - 50.07 µM[11]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The hybridization of the quinoline scaffold with a sulfonamide moiety has yielded compounds with promising antibacterial and antifungal properties, offering a strategy to combat drug-resistant microbes.[16]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antibacterial action of these hybrids often involves a dual mechanism, targeting key enzymes in different pathways. Quinolones are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, while sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate biosynthesis. This dual-action approach can enhance efficacy and potentially reduce the development of resistance.

Spectrum of Activity

Sulfonyl-substituted quinolines have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[13][14] For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) showed efficacy comparable to oxacillin/ciprofloxacin against MRSA.[14] Metal complexes of quinoline-sulfonamides have also shown excellent antibacterial and antifungal activity. A cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide exhibited a minimum inhibitory concentration (MIC) of 19.04 × 10⁻⁵ mg/mL against Staphylococcus aureus and Candida albicans.[17]

Quantitative Data: Antimicrobial Activity
CompoundOrganismMICReference
QS-3P. aeruginosa64 µg/mL
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complexS. aureus19.04 × 10⁻⁵ mg/mL[17]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complexC. albicans19.04 × 10⁻⁵ mg/mL[17]
Compound 3lE. coli7.812 µg/mL[16]
Compound 3lC. albicans31.125 µg/mL[16]

Anti-inflammatory Activity: Modulating the Immune Response

Sulfonamide and sulfonate derivatives of quinoline have emerged as potent non-steroidal anti-inflammatory agents.[18]

Mechanism of Action: Targeting Inflammatory Pathways
  • Inhibition of Reactive Oxygen Species (ROS): The anti-inflammatory potential of these compounds has been evaluated based on their ability to inhibit ROS produced by phagocytes from human whole blood.[18]

  • TLR4/MD-2 Inhibition: A series of 8-quinolinesulfonamide derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. One compound, 3l, was found to bind to the LPS binding site of TLR4/MD-2, thereby blocking the activation of the NF-κB/MAPK signaling pathway and preventing the production of inflammatory mediators like NO, TNF-α, and IL-1β.[19]

In Vivo Efficacy

Compound 3l demonstrated a significant therapeutic effect in a rat model of adjuvant-induced arthritis, as evidenced by reduced foot swelling, improved joint pathology, and decreased serum levels of inflammatory cytokines.[19] Several sulfonamide and sulfonate derivatives of quinoline exhibited enhanced anti-inflammatory activity compared to the standard drug ibuprofen.[18]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayIC50Reference
Compound 47ROS Inhibition2.9 ± 0.5 µg/mL[18]
Compound 36ROS Inhibition3.2 ± 0.2 µg/mL[18]
Compound 24ROS Inhibition6.7 ± 0.3 µg/mL[18]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9 µg/mL[18]
Compound 3lNO Production2.61 ± 0.39 µM[19]
Compound 3lTNF-α Production9.74 ± 0.85 µM[19]
Compound 3lIL-1β Production12.71 ± 1.34 µM[19]

Antiviral Activity: A Broad-Spectrum Potential

Quinoline derivatives, including those with sulfonyl substitutions, have shown promise as antiviral agents against a variety of viruses.[20][21][22]

Spectrum of Activity
  • Coronaviruses: Chloroquine and hydroxychloroquine, well-known quinoline analogues, have demonstrated broad-spectrum anti-coronavirus activity in vitro, including against SARS-CoV-1 and SARS-CoV-2. Their mechanism is thought to involve interference with viral entry at a post-attachment stage.

  • Other Viruses: Quinoline-substituted sulfonamides have shown high activity against influenza viruses (H9N2), Newcastle disease virus (NDV), and infectious bursal disease virus (IBDV).[20] Some 5-sulphonamido-8-hydroxyquinoline derivatives have also shown high antiviral activity against avian APMV-1 and LTV in chicken embryo experiments.[23]

Experimental Protocols

Synthesis of Sulfonyl-Substituted Quinolines

A general method for synthesizing sulfonamide derivatives of quinoline involves the reaction of an aminoquinoline with a substituted sulfonyl chloride in a suitable solvent like pyridine.[18]

Step-by-Step Protocol:

  • Dissolve the starting aminoquinoline (e.g., 5-aminoquinoline, 8-aminoquinoline) in anhydrous pyridine.

  • Add the desired substituted sulfonyl chloride dropwise to the solution while stirring.

  • Allow the reaction mixture to stir at room temperature or under reflux for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (sulfonyl-substituted quinolines) and a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: TLR4/MD-2 Inhibition by 8-Quinolinesulfonamides

TLR4_Inhibition LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds and Activates NFkB_MAPK NF-κB/MAPK Pathway TLR4_MD2->NFkB_MAPK Activates Compound_3l 8-Quinolinesulfonamide (e.g., Compound 3l) Compound_3l->TLR4_MD2 Inhibits Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-1β) NFkB_MAPK->Inflammatory_Mediators Induces Production

Caption: Inhibition of the TLR4/MD-2 signaling pathway by 8-quinolinesulfonamide derivatives.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Sulfonyl-Substituted Quinolines Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Treatment Treatment with Test Compounds Characterization->Treatment Cell_Culture Cancer Cell Line Seeding (96-well plate) Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis

Caption: A typical workflow for the synthesis and in vitro anticancer evaluation of sulfonyl-substituted quinolines.

Conclusion and Future Perspectives

The incorporation of a sulfonyl or sulfonamide group onto the quinoline scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide array of biological activities. The research highlighted in this guide demonstrates the significant potential of sulfonyl-substituted quinolines in the fields of oncology, infectious diseases, and inflammation. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore the versatility of this chemical class.

Future research should focus on optimizing the lead compounds identified to date to improve their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation drugs. Furthermore, exploring the potential of these compounds in combination therapies, particularly in cancer and infectious diseases, could lead to more effective treatment strategies and help overcome the challenge of drug resistance. The continued investigation of sulfonyl-substituted quinolines holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

  • Synthesis and Structure−Activity Relationship of 4-Substituted 2-(2-Acetyloxyethyl)-8-(morpholine- 4-sulfonyl)pyrrolo[3,4-c]quinoline- 1,3-diones as Potent Caspase-3 Inhibitors. ACS Publications. 9

  • Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Bentham Science Publishers. 18

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. 14

  • Substituted quinolines as noncovalent proteasome inhibitors. PMC. 10

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. 15

  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. MDPI. 17

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. 13

  • Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed. 19

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing.

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. 7

  • Sulfonamido Quinoxalines - Search for Anti-inflammatory Agents. International Journal of Pharmaceutical Research and Allied Sciences. 24

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. 8

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. 20

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. 25

  • Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-Sulphonamido-8-hydroxyquinoline Derivatives. ResearchGate. 23

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC. 26

  • Quinoline-bearing antimicrobial agents. ResearchGate. 27

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. 12

  • Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. ScienceDirect. 11

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. 16

  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Virology Journal. 21

  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research. 28

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. 1

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of Drug Delivery and Therapeutics. 4

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. 29

  • Biological activities of quinoline derivatives. PubMed. 3

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. 22

  • Potent Biological investigation of new class of sulfone derivatives endowed with quinolinyl-cyclopropane analogue. ResearchGate. 30

  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. DigitalCommons@TMC. 31

  • Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. Taylor & Francis Online. 32

  • Structure-activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. 5

  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. National Library of Medicine. 33

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. 34

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. 35

  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers. 36

  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. PMC. 6

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. 37

  • An approach for the synthesis of 2-aryl-3-sulfonyl substituted quinolines through an electrochemical cascade annulation pathway. Green Chemistry (RSC Publishing).

Sources

An In-Depth Technical Guide to the In Silico Modeling of 8-(Methylsulfonyl)quinolin-3-amine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 8-(Methylsulfonyl)quinolin-3-amine represents a promising, yet underexplored, derivative within this class. Its synthetic accessibility and potential for diverse chemical interactions make it an attractive candidate for rational drug design. This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic reasoning and scientific causality behind each computational choice. We present a cohesive workflow, from initial target identification and pharmacophore modeling to rigorous molecular docking, quantitative structure-activity relationship (QSAR) analysis, and dynamic interaction stability assessment through molecular dynamics (MD) simulations. Each protocol is designed as a self-validating system, incorporating critical checkpoints to ensure the scientific integrity and reproducibility of the findings. This guide is intended to empower researchers to leverage computational modeling not merely as a screening tool, but as a hypothesis-driven engine for accelerating the discovery and optimization of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and the Imperative for In Silico Modeling

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This compound, the subject of this guide, features a sulfonyl group, a potent hydrogen bond acceptor, and an amino group, a key hydrogen bond donor, strategically positioned on the quinoline core. These features suggest a high potential for specific and robust interactions with biological targets.

Given the vast chemical space and the significant resources required for traditional high-throughput screening, in silico modeling has become an indispensable tool in modern drug discovery.[1][2] Computational approaches allow for the rapid, cost-effective evaluation of molecular interactions, enabling a rational, structure-based approach to drug design. By simulating the behavior of this compound at the atomic level, we can predict its binding affinity to protein targets, understand the key drivers of this interaction, and forecast its drug-like properties long before a single test tube is lifted. This guide will explore a multi-faceted computational strategy to unlock the therapeutic potential of this compound. For the purpose of providing a concrete and practical framework, we will proceed with the hypothesis that this compound is a potential inhibitor of a protein kinase, a well-established target class for quinoline derivatives.[2]

Foundational Workflow: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is a critical, self-validating step; errors introduced here will propagate through all subsequent analyses.

Experimental Protocol: Ligand and Target Structure Preparation
  • Ligand Preparation :

    • Step 1: 2D Structure Generation : Draw the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

    • Step 2: Conversion to 3D : Convert the 2D structure to a 3D conformation.

    • Step 3: Energy Minimization : Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94, OPLS). This step is crucial for obtaining a low-energy, sterically favorable conformation.

    • Step 4: Ionization State Prediction : Determine the likely protonation state of the 3-amino group at physiological pH (typically ~7.4). Tools like Schrödinger's LigPrep or ChemAxon's Protonation Plugin can be used for this purpose. This is a critical validation checkpoint, as an incorrect ionization state will lead to erroneous interaction predictions.

  • Target (Protein Kinase) Preparation :

    • Step 1: PDB Structure Acquisition : Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will hypothetically use a structure of PI3Kα (e.g., PDB ID: 4JPS), a known target for similar compounds.

    • Step 2: Initial Cleanup : Remove all non-essential components from the PDB file, including water molecules not involved in binding, co-solvents, and any co-crystallized ligands. This step focuses the simulation on the components of interest.

    • Step 3: Structure Correction : Utilize a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to perform the following critical corrections[1]:

      • Add hydrogen atoms, which are typically absent in PDB files.

      • Assign correct bond orders.

      • Model missing side chains or loops where appropriate.

      • Optimize the hydrogen-bonding network by flipping terminal amide and histidine side chains.

    • Step 4: Energy Minimization : Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The restraints ensure that the protein's backbone does not deviate significantly from the experimentally determined crystal structure.

G cluster_ligand Ligand Preparation cluster_protein Protein Target Preparation L1 Draw 2D Structure L2 Convert to 3D L1->L2 L3 Energy Minimization L2->L3 L4 Predict Ionization State (pH 7.4) L3->L4 Modeling_Studies Proceed to Modeling P1 Download PDB Structure P2 Remove Water & Co-ligands P1->P2 P3 Add Hydrogens & Correct Bonds P2->P3 P4 Restrained Minimization P3->P4

Caption: Foundational workflow for ligand and protein preparation.

Pharmacophore Modeling: Abstracting Key Interaction Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity.[3] This technique is exceptionally useful in the early stages of drug discovery for virtual screening and lead optimization.[4] A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site (structure-based).[5]

The rationale for employing this technique is to create a simplified yet powerful 3D query that captures the essence of molecular recognition, allowing for the rapid scanning of large chemical databases for novel, structurally diverse compounds that may possess the desired biological activity.[6]

Experimental Protocol: Structure-Based Pharmacophore Generation
  • Step 1: Binding Site Identification : Define the active site of the prepared protein target. This is typically the pocket where the native ligand was bound or a site identified by pocket-detection algorithms.

  • Step 2: Feature Mapping : Generate interaction maps within the binding site using tools like Schrödinger's Phase or MOE's Pharmacophore Query Editor. These tools identify potential locations for key features:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic Regions (HY)

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable groups

  • Step 3: Hypothesis Generation : The software generates a set of pharmacophore hypotheses, each consisting of a unique combination of the mapped features.

  • Step 4: Model Validation : The most crucial step is to validate the generated hypotheses. A good model should be able to distinguish known active compounds from inactive (or decoy) compounds. This is a self-validating check on the model's predictive power.

  • Step 5: Database Screening : The validated pharmacophore model is used as a 3D query to screen large compound libraries (e.g., ZINC, ChEMBL) to identify new potential hits.

G A Define Receptor Binding Site B Map Potential Interaction Features (HBD, HBA, HY, etc.) A->B C Generate Pharmacophore Hypotheses B->C D Validate Model (Screen known actives/decoys) C->D E Use Validated Model for Virtual Screening D->E If Valid F Identify Novel Hits E->F

Caption: Workflow for structure-based pharmacophore modeling.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns.[7] For this compound, docking studies are instrumental in visualizing how the molecule fits within the kinase active site and which specific amino acid residues it interacts with. This causality-driven approach helps explain why the molecule might be active.

Experimental Protocol: Molecular Docking of this compound
  • Step 1: Receptor Grid Generation : Define a docking grid around the active site of the prepared protein target. The grid box should be large enough to encompass the entire binding pocket, allowing the ligand rotational and translational freedom.

  • Step 2: Ligand Docking : Dock the prepared 3D structure of this compound into the receptor grid using a docking program (e.g., Glide, GOLD, AutoDock). It is advisable to use multiple docking algorithms or scoring functions as a cross-validation measure.

  • Step 3: Pose Analysis and Scoring : The docking program will generate several possible binding poses (orientations) for the ligand, each with an associated docking score. The score is an estimate of the binding affinity.

  • Step 4: Validation by Re-docking : As a critical control, if a co-crystallized ligand was present in the original PDB structure, it should be extracted and re-docked. A reliable docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å). This step validates the chosen docking parameters.

  • Step 5: Interaction Analysis : Analyze the best-scoring pose of this compound. Identify key interactions such as hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic contacts with the active site residues. This analysis provides testable hypotheses for future lead optimization.

Data Presentation: Docking Results
CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound -9.8Val851, Lys724, Asp933Asp933 (NH2), Val851 (SO2)
Reference Inhibitor (e.g., Copanlisib)-11.2Val851, Asp933, Met922Asp933, Met922
Decoy Compound 1-6.5Leu720, Phe840None

Note: Data are hypothetical for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR): Modeling Potency

QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8] By developing a robust QSAR model, we can predict the activity of newly designed analogs of this compound before they are synthesized, thereby prioritizing the most promising candidates. The validity of a QSAR model is heavily dependent on the quality and diversity of the training data and rigorous statistical validation.[9][10]

Experimental Protocol: 2D-QSAR Model Development
  • Step 1: Data Set Curation : Compile a dataset of quinoline derivatives with experimentally measured biological activity (e.g., IC50 values) against the target kinase. The dataset must be structurally diverse and span a wide range of activity values.

  • Step 2: Descriptor Calculation : For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic). These descriptors numerically represent the chemical structure.

  • Step 3: Data Splitting : Divide the dataset into a training set (~70-80%) and a test set (~20-30%). The training set is used to build the model, while the test set is used for external validation to assess its predictive power on unseen data.

  • Step 4: Model Building : Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation correlating the descriptors (independent variables) with biological activity (dependent variable).[8]

  • Step 5: Model Validation : This is the most critical phase. The model must be validated using several statistical metrics:

    • Internal Validation : Cross-validation (leave-one-out q²) on the training set.

    • External Validation : Prediction of activity for the test set (predictive r²). A robust model will have high values for q² and predictive r².[8] This self-validating system ensures the model is not overfitted and has genuine predictive capability.

  • Step 6: Applicability Domain Definition : Define the chemical space in which the model's predictions are reliable. This prevents extrapolation to molecules that are too different from the training set.

Data Presentation: QSAR Model Statistics
ParameterValueInterpretation
(Coefficient of Determination)0.92High correlation for the training set
(Cross-validated r²)0.81Good internal predictive ability
pred_r² (Predictive r² for test set)0.75Good external predictive ability
Number of Compounds (Training) 35-
Number of Compounds (Test) 10-

Note: Data are hypothetical based on typical values from literature.[8]

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time.[11] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein active site.[12][13] This provides a deeper, more realistic understanding of the molecular recognition event.

Experimental Protocol: Protein-Ligand MD Simulation
  • Step 1: System Setup : Take the best-scoring docked pose of the this compound-kinase complex. Place it in a periodic box of explicit solvent (water molecules) and add counter-ions to neutralize the system's charge.[14]

  • Step 2: Force Field Parameterization : Assign a force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system. The protein will be described by standard parameters, while the ligand may require specific parameterization.

  • Step 3: Equilibration : Perform a series of energy minimization and short, constrained MD runs. During this phase, the solvent and ions are allowed to relax around the protein-ligand complex, which is held fixed. This is followed by gradually heating the system to the target temperature (e.g., 300 K) and releasing the restraints. This ensures the simulation starts from a stable state.

  • Step 4: Production Run : Run the simulation for a significant period (e.g., 100-200 nanoseconds) without any restraints. The trajectory (atomic coordinates over time) is saved at regular intervals.

  • Step 5: Trajectory Analysis : Analyze the trajectory to assess the stability of the complex. Key metrics include:

    • Root-Mean-Square Deviation (RMSD) : Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the complex is not undergoing major conformational changes.

    • Root-Mean-Square Fluctuation (RMSF) : Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis : Monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation.

G A Start with Best Docked Pose B Solvate System & Add Ions A->B C Assign Force Field Parameters B->C D System Equilibration (Minimization, Heating) C->D E Production MD Run (e.g., 100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F G Assess Complex Stability F->G

Caption: Workflow for Molecular Dynamics (MD) simulation.

In Silico ADMET Prediction: Evaluating Drug-Likeness

A potent compound is useless if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic (ADMET). Predicting these properties in silico is a critical step to identify potential liabilities early in the drug discovery pipeline, saving considerable time and resources.[1]

Experimental Protocol: ADMET Prediction
  • Step 1: Input Structure : Provide the 2D structure of this compound in a suitable format (e.g., SMILES) to an ADMET prediction server.

  • Step 2: Server Selection : Choose a reliable web server for ADMET prediction, such as SwissADME or admetSAR.[1] Using multiple servers can provide a consensus prediction and increase confidence.

  • Step 3: Property Calculation : The server calculates a wide range of properties. Key parameters to analyze include:

    • Physicochemical Properties : Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics : Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.

    • Drug-Likeness : Compliance with rules like Lipinski's Rule of Five, which indicates oral bioavailability.

    • Toxicity : Ames mutagenicity, hERG inhibition (a key cardiotoxicity predictor).

  • Step 4: Analysis : Analyze the predicted properties to flag any potential issues. For example, predicted hERG inhibition would be a major red flag requiring experimental validation or chemical modification to mitigate.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight222.27 g/mol < 500Good
LogP1.85< 5Good
TPSA80.5 Ų< 140 ŲGood
H-Bond Donors1< 5Good
H-Bond Acceptors4< 10Good
Lipinski's Rule of Five0 Violations0 ViolationsLikely orally bioavailable
BBB PermeantNo-Low risk of CNS side effects
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions
Ames ToxicityNoNoLikely non-mutagenic

Note: Data are hypothetical and represent typical outputs from prediction tools like SwissADME.

Conclusion

This guide has outlined a comprehensive and logically sequenced in silico workflow for the characterization of this compound. By integrating pharmacophore modeling, molecular docking, QSAR, and molecular dynamics simulations, researchers can build a robust, multi-dimensional understanding of the compound's potential interactions with a protein target. The inclusion of ADMET prediction further grounds these findings in the practical realities of drug development. Each stage of this workflow is designed with internal validation checkpoints to ensure scientific rigor and produce reliable, actionable data. This integrated computational approach does not replace experimental work but rather enhances it, enabling a more focused, hypothesis-driven, and efficient path toward optimizing this promising quinoline derivative into a viable therapeutic candidate.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Current Topics in Medicinal Chemistry.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC. (2021). Turkish Journal of Pharmaceutical Sciences.
  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers in Chemistry.
  • In-Silico Modeling of 3-Quinolinecarboxamide Derivatives: A Technical Guide - Benchchem. (2025). BenchChem.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (n.d.).
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025).
  • Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro. (n.d.). Drug Discovery Pro.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed. (2021). Turkish Journal of Pharmaceutical Sciences.
  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.).
  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. (n.d.). MDsim360.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020).
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Elsevier.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (n.d.). RSC Advances.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). Request PDF.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. (2022). RSC Advances.
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  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (n.d.). Current Pharmaceutical Design.
  • QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. (n.d.). Arabian Journal of Chemistry.
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
  • 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents. (2023). Journal of Biomolecular Structure and Dynamics.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025). Chemistry & Biodiversity.
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers in Chemistry.
  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. (n.d.). Journal of Chemical, Biological and Medicinal Sciences.
  • Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors. (n.d.). Biomacromolecular Journal.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. (n.d.). ACS Omega.
  • 8-(Methylsulfonylamino)quinoline. (n.d.). PubChem.
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An In-depth Technical Guide to 8-Aminoquinoline Derivatives and Their Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-aminoquinoline derivatives, a class of heterocyclic compounds with a rich history and a broad spectrum of biological activities. From their pivotal role in combating malaria to their emerging potential in oncology and infectious diseases, this document delves into the core chemistry, mechanisms of action, and practical applications of these versatile molecules. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of 8-aminoquinoline derivatives.

The 8-Aminoquinoline Core: A Foundation of Therapeutic Potential

The 8-aminoquinoline scaffold is a bicyclic aromatic structure composed of a pyridine ring fused to a benzene ring, with an amino group at the C8 position.[1] This fundamental structure, with its unique electronic and steric properties, has served as a versatile template for the development of numerous therapeutic agents.

Physicochemical Properties

8-Aminoquinoline is a pale yellow solid with a molecular formula of C₉H₈N₂ and a molar mass of approximately 144.17 g/mol .[1][2] Its chemical properties are influenced by the presence of the basic amino group and the aromatic quinoline ring system. The solubility and stability of 8-aminoquinoline derivatives can be significantly modulated by introducing various substituents, which in turn affects their pharmacokinetic and pharmacodynamic profiles.[3] For instance, the introduction of a methoxy group at the 6-position is a common feature in many biologically active derivatives.[4]

A Historical Perspective: The Fight Against Malaria

The story of 8-aminoquinolines is intrinsically linked to the global effort to combat malaria. The journey began in the 1920s with the synthesis of pamaquine (formerly Plasmochin), the first synthetic antimalarial drug, developed in response to quinine shortages.[5][6] This was followed by the discovery of primaquine during World War II, a less toxic and more effective derivative that remains a cornerstone of malaria treatment today.[5][7] More recently, tafenoquine, another 8-aminoquinoline derivative, was approved for medical use, offering a longer half-life and a single-dose regimen for the prevention and treatment of relapsing malaria.[5][7]

The Broad Spectrum of Biological Activity

While renowned for their antimalarial properties, the biological significance of 8-aminoquinoline derivatives extends to a wide array of therapeutic areas. Their ability to interfere with fundamental cellular processes makes them promising candidates for treating various diseases.

Antimalarial Activity: Targeting the Dormant Threat

8-aminoquinolines are unique among antimalarial drugs for their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapses.[5] They are also effective against the sexual stages (gametocytes) of P. falciparum, playing a crucial role in blocking malaria transmission.[5]

Anticancer Activity: A Multi-pronged Attack

Numerous 8-aminoquinoline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[8][9] Their anticancer effects are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the generation of reactive oxygen species (ROS) that cause oxidative damage to cancer cells.[3][8]

Antibacterial and Antiviral Activity

The 8-aminoquinoline scaffold has been explored for the development of novel antimicrobial agents.[8] Hybrid molecules combining 8-aminoquinoline with other pharmacophores, such as triazoles, have shown promising activity against both bacterial and fungal pathogens.[10] Some derivatives have also exhibited antiviral properties, although this area of research is less developed.[7]

Other Parasitic Infections

Beyond malaria, 8-aminoquinolines have shown efficacy against other parasitic diseases, including leishmaniasis and trypanosomiasis.[11]

Mechanism of Action: A Tale of Metabolic Activation and Oxidative Stress

The biological effects of many 8-aminoquinoline derivatives are not exerted by the parent compound itself but rather by its metabolites. This process of metabolic activation is central to both their therapeutic efficacy and their potential for toxicity.

The Two-Step Relay in Malaria

The leading hypothesis for the antimalarial action of 8-aminoquinolines involves a two-step biochemical relay:

  • Metabolic Activation: The parent drug acts as a prodrug and is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP), with CYP2D6 playing a key role. This process generates reactive metabolites.[5][12]

  • Redox Cycling and ROS Generation: These reactive metabolites then undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase. This cycling produces a significant amount of reactive oxygen species (ROS), such as hydrogen peroxide.[5][12] These ROS are believed to be the ultimate parasiticidal agents, causing oxidative damage to the parasite's macromolecules and disrupting essential cellular processes.[5][12]

Mechanism_of_Action 8-Aminoquinoline\n(Prodrug) 8-Aminoquinoline (Prodrug) Reactive Metabolites Reactive Metabolites 8-Aminoquinoline\n(Prodrug)->Reactive Metabolites CYP2D6 (Liver) ROS Generation ROS Generation Reactive Metabolites->ROS Generation Redox Cycling (e.g., CYP Reductase) Parasite Death Parasite Death ROS Generation->Parasite Death Oxidative Damage

Caption: Hypothesized two-step mechanism of action for 8-aminoquinoline antimalarials.

Anticancer Mechanisms

The anticancer activity of 8-aminoquinolines is also linked to the generation of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.[3] Some derivatives have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication, and to modulate key signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[8] Additionally, certain copper complexes of 8-aminoquinoline derivatives have been shown to induce apoptosis in breast cancer cells by modulating the expression of apoptotic regulatory proteins.[13]

Challenges and Future Directions

Despite their therapeutic successes, the use of 8-aminoquinoline derivatives is not without challenges. The most significant of these is the risk of inducing severe hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1][5] This toxicity is also linked to the generation of oxidative metabolites.

Future research is focused on several key areas:

  • Developing Safer Derivatives: A primary goal is to design new 8-aminoquinoline analogs with a wider therapeutic window, separating the desired therapeutic effects from the hemolytic toxicity.

  • Understanding Structure-Activity Relationships (SAR): Elucidating how modifications to the 8-aminoquinoline scaffold influence biological activity and toxicity is crucial for rational drug design.

  • Exploring New Therapeutic Applications: Continued investigation into the anticancer, antibacterial, and antiviral potential of this class of compounds may lead to the development of novel therapies for a range of diseases.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of a representative 8-aminoquinoline derivative and for key biological assays used to evaluate their activity.

Synthesis of an 8-Aminoquinoline-Triazole Hybrid via Click Chemistry

This protocol outlines the synthesis of a hybrid molecule incorporating the 8-aminoquinoline scaffold and a 1,2,3-triazole ring using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

Materials:

  • 8-aminoquinoline derivative with a terminal alkyne

  • Aryl or alkyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (or THF and isopropanol) as a solvent system

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 8-aminoquinoline derivative bearing a terminal alkyne (1 equivalent) and the corresponding azide (1 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water).[3]

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents).[3]

  • Addition of Catalyst: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate.[3]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 8-aminoquinoline-triazole hybrid.[3]

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Reactants 8-Aminoquinoline-alkyne + Azide Reaction_Mixture Stir at Room Temp Reactants->Reaction_Mixture Catalyst CuSO4 / Sodium Ascorbate Catalyst->Reaction_Mixture Solvent t-BuOH / H2O Solvent->Reaction_Mixture Quench Add Water Reaction_Mixture->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure 8-Aminoquinoline-triazole

Caption: Experimental workflow for the synthesis of an 8-aminoquinoline-triazole hybrid.

In Vitro Antimalarial Activity Assay: Hematin Polymerization Inhibition

This assay assesses the ability of a compound to inhibit the detoxification of heme in the malaria parasite, a crucial mechanism for many antimalarial drugs.[12]

Materials:

  • Hemin

  • Sodium acetate buffer (pH 4.8)

  • Test compound

  • Sodium dodecyl sulfate (SDS)

  • Tris-HCl buffer

Procedure:

  • Incubate hemin and the test compound in sodium acetate buffer at 37°C overnight.[12]

  • Terminate the reaction and wash away unreacted hemin using SDS and Tris-HCl buffer through centrifugation steps.[12]

  • Quantify the amount of hemozoin (hematin polymer) formed.

  • Calculate the percentage of inhibition relative to a drug-free control and determine the IC₅₀ value.[12]

In Vitro Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[12][14]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 8-aminoquinoline derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solubilizing agent

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere.[12]

  • Treat the cells with various concentrations of the 8-aminoquinoline derivative for a specified period (e.g., 72 hours).[12]

  • Add MTT solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12][14]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[12]

  • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]

  • The intensity of the purple color is proportional to the number of viable cells.

In Vitro Antibacterial Activity Assay: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent, which is the lowest concentration that prevents the visible growth of a bacterium.[10][15]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 8-aminoquinoline derivative

  • 96-well microtiter plates

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).[15]

  • Preparation of Test Compound: Prepare serial two-fold dilutions of the 8-aminoquinoline derivative in the broth within the wells of a 96-well plate.[15]

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.[15]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Quantitative Data Summary

The following table summarizes the biological activities of representative 8-aminoquinoline derivatives.

Compound/DrugTarget/AssayCell Line/OrganismIC₅₀/MIC (µM)Reference(s)
PrimaquineAntimalarial (in vitro)P. falciparum>100[16]
TafenoquineAntimalarial (in vitro)P. falciparumVaries[7]
TDMQ20Anticancer (Cytotoxicity)A549 (Lung)14-16[3]
TDMQ20Anticancer (Cytotoxicity)HeLa (Cervical)14-16[3]
TDMQ20Anticancer (Cytotoxicity)HepG2 (Liver)14-16[3]
8AQ-Cu-5IuAntibacterialP. shigelloidesFair activity[17]
8AQ-Cu-5NuAntibacterialS. dysenteriaeFair activity[17]

Conclusion

8-Aminoquinoline derivatives represent a historically significant and therapeutically relevant class of compounds. Their unique mechanism of action, centered on metabolic activation and the induction of oxidative stress, has been effectively harnessed for the treatment of malaria. Furthermore, the growing body of evidence for their anticancer, antibacterial, and other biological activities highlights their potential for broader therapeutic applications. As research continues to address the challenges of toxicity and to explore new chemical space, the 8-aminoquinoline scaffold is poised to remain a valuable platform for the discovery and development of new medicines.

References

  • Benchchem. (2025).
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  • Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Military Medicine, 187(11-12), e1370-e1375.
  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11359, 8-Aminoquinoline.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • Singh, R., & Singh, P. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 149-155.
  • O'Neill, P. M., et al. (2024). An 8-aminoquinoline-naphthyl copper complex causes apoptotic cell death by modulating the expression of apoptotic regulatory proteins in breast cancer cells. Journal of Inorganic Biochemistry, 258, 112613.
  • Benchchem. (2025).
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 15, 144–152.
  • Scribd. (n.d.). 8 Aminoquinolines 1.
  • Benchchem. (2025). Application Notes and Protocols for 5-Fluoro-2-methyl-8-nitroquinoline in Antibacterial Assays.
  • Slater, A. F. G., et al. (1997). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 41(7), 1437–1441.
  • CORE. (2016). ANTIMALARIAL AND ANTIMICROBIAL ACTIVITIES OF 8-AMINOQUINOLINE-URACILS METAL COMPLEXES.
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Sources

Safe Handling and Toxicological Assessment of 8-Aminoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 8-aminoquinolines (8-AQs), represented primarily by Primaquine (PQ) and Tafenoquine (TQ) , occupy a unique and critical niche in the antimalarial pharmacopeia.[1][2][3][4] They are the only class currently capable of "radical cure"—eliminating the dormant hepatic hypnozoites of Plasmodium vivax and Plasmodium ovale to prevent relapse.

However, their utility is governed by a strict therapeutic window defined by their "Janus-faced" nature: the same metabolic pathway that confers efficacy also drives their primary toxicity—oxidative hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

This guide provides a technical framework for the safe handling of these compounds in a research setting and outlines the experimental protocols required to assess their hemotoxic potential during drug development.

Part 1: Molecular Mechanisms of Toxicity

To handle 8-AQs safely and design valid safety assays, one must understand that the parent compound is essentially a pro-drug. Toxicity is not driven by the parent molecule but by its metabolites.

The Metabolic Relay

The parent 8-AQ undergoes hydroxylation via Cytochrome P450 2D6 (CYP2D6) .[1] This generates unstable hydroxylated metabolites (e.g., 5-hydroxy-primaquine) that spontaneously oxidize into quinone-imines . These quinone-imines engage in "redox cycling" with cellular reductases, generating a burst of Reactive Oxygen Species (ROS), specifically hydrogen peroxide (


).[1]

In a healthy erythrocyte, the Hexose Monophosphate Shunt produces NADPH, which recycles Glutathione (GSH) to neutralize ROS. In G6PD-deficient erythrocytes , NADPH production is compromised. The 8-AQ-induced ROS overwhelms the cell's antioxidant capacity, leading to:

  • Methemoglobinemia: Oxidation of hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ).
  • Hemolysis: Oxidative damage to the RBC membrane and subsequent lysis.

Visualization: The Bioactivation Pathway

The following diagram illustrates the critical "Redox Relay" that researchers must replicate in in vitro assays to detect toxicity.

G Parent Parent 8-AQ (Primaquine/Tafenoquine) Liver Hepatic Metabolism (CYP2D6) Parent->Liver Bioactivation Metabolite 5-OH Metabolite (Unstable) Liver->Metabolite Hydroxylation QI Quinone-Imine (Reactive) Metabolite->QI Auto-oxidation QI->Metabolite Redox Cycle RBC Erythrocyte (RBC) QI->RBC Systemic Circulation ROS ROS Surge (H2O2 / Superoxide) RBC->ROS Redox Cycling (G6PD Deficient) Tox Hemolysis & Methemoglobinemia ROS->Tox Oxidative Stress

Figure 1: The metabolic bioactivation pathway of 8-aminoquinolines. Note that CYP2D6 activity is the rate-limiting step for both efficacy and toxicity.

Part 2: Occupational Health & Chemical Handling

Handling 8-AQs requires adherence to potent compound safety standards. Unlike general organic solvents, the risks here are systemic (blood dyscrasias) and reproductive.

Physical & Chemical Safety Profile

Data below aggregates safety information for Tafenoquine and Primaquine Diphosphate.

ParameterSpecificationCritical Note
Occupational Exposure Band Band 3 / 4 High potency. Control via engineering (isolators) preferred over PPE alone.
Occupational Exposure Limit (OEL) 40 µg/m³ (Tafenoquine)Very low limit. Dust generation must be strictly controlled [1].[5][6]
Acute Toxicity H301: Toxic if swallowed LD50 (oral, rat) is approx. 177 mg/kg for Primaquine.
Target Organ Toxicity Blood (Methemoglobinemia)Chronic low-level exposure can cause cumulative blood damage.
Reproductive Toxicity Pregnancy Category D/CSuspected of damaging fertility or the unborn child.
Light Sensitivity High Compounds degrade rapidly under UV/Visible light (300-500nm) [2].
Handling Protocols
  • Engineering Controls:

    • Weighing of solid powder must be performed inside a HEPA-filtered balance enclosure or a glovebox.

    • Solutions should be prepared in a fume hood.

  • Light Protection (Crucial):

    • 8-AQs are photosensitive. All glassware (flasks, vials) must be amber-colored or wrapped in aluminum foil.

    • Process under yellow/sodium lighting if handling large open quantities.

  • Spill Response:

    • Do not dry sweep. Wet the powder with a compatible solvent (or water) to prevent dust aerosolization, then wipe up.

    • Use 10% bleach for surface decontamination to degrade the quinoline ring structure.

Part 3: Preclinical Safety Assessment Protocols

Standard hemolysis assays (incubating drug with blood) will produce false negatives for 8-AQs because erythrocytes lack the CYP2D6 enzyme necessary to generate the toxic metabolite.

To accurately assess hemotoxicity, you must use a Metabolic-Hemolytic Co-culture Assay .

Protocol: In Vitro Metabolic-Hemolytic Assay

This assay couples a metabolic generating system (Liver Microsomes) with the toxicity target (RBCs).

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP2D6.

  • Fresh Human Erythrocytes (wash 3x with PBS).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (8-AQ analog).

Step-by-Step Workflow:

  • Preparation: Thaw HLM on ice. Prepare a 100mM stock of the 8-AQ in DMSO (protect from light).

  • Co-culture Setup: In a 96-well plate, combine:

    • PBS (pH 7.4)

    • HLM (1 mg/mL protein final)

    • Erythrocytes (2% hematocrit final)

    • Test Compound (Concentration range: 1 - 100 µM)

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for 60–120 minutes with gentle shaking.

    • Note: Longer incubation allows for metabolite accumulation.

  • Termination & Readout:

    • Centrifuge plate at 2500 x g for 5 mins to pellet cells.

    • Supernatant Analysis: Measure absorbance at 540 nm (Hemoglobin release) to quantify hemolysis.

    • Pellet Analysis: Lyse RBCs and measure Methemoglobin via multi-wavelength spectrophotometry (630 nm).

Visualization: The Co-Culture Assay Workflow

This diagram outlines the self-validating loop required for this specific assay.

Assay Start Assay Components Mix Co-Culture Well: HLM + RBC + Drug Start->Mix Incubate Incubation (37°C, 60-120 min) Mix->Incubate Reaction CYP2D6 Generates Reactive Metabolite Incubate->Reaction NADPH Dependent Spin Centrifugation Incubate->Spin Reaction->Incubate Metabolite Attacks RBC Readout1 Supernatant: Hemolysis (Abs 540nm) Spin->Readout1 Readout2 Cell Pellet: MetHb Levels (Abs 630nm) Spin->Readout2

Figure 2: Workflow for the Metabolic-Hemolytic Co-culture Assay. This system validates toxicity by ensuring the drug is metabolized in the presence of the target cell.

Part 4: Clinical Translation & Risk Mitigation

In drug development, data from the assay above correlates directly with clinical risk. The primary mitigation strategy for 8-AQs is patient screening.

G6PD Risk Stratification

The World Health Organization (WHO) classifies G6PD variants. Clinical trials for new 8-AQs must exclude or carefully monitor Class II and III variants.

G6PD ClassEnzyme ActivitySeverity of RiskClinical Action
Class I <1%Severe (Chronic)Contraindicated.
Class II 1-10%Severe (Intermittent)Contraindicated (e.g., G6PD Mediterranean).
Class III 10-60%ModerateCaution. Weekly dosing (Primaquine) or exclusion (Tafenoquine).
Class IV 60-150%NormalSafe for standard dosing.

Key Clinical Insight: Tafenoquine has a long half-life (~14 days) compared to Primaquine (~6 hours). Therefore, if hemolysis occurs with Tafenoquine, the drug cannot be withdrawn to stop the reaction. This makes G6PD screening absolute and mandatory for Tafenoquine, whereas Primaquine can sometimes be managed by stopping treatment [3].

References

  • GlaxoSmithKline . (2018).[7] Safety Data Sheet: Tafenoquine Succinate. Retrieved from (Note: Generalized link to GSK SDS search due to dynamic repository).

  • LFA Tablet Presses . (2023).[8] How To Protect Light Sensitive Products. Retrieved from

  • U.S. Food and Drug Administration (FDA) . (2018). ARAKODA (tafenoquine) Prescribing Information. Retrieved from

  • National Institutes of Health (NIH) . (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Journal of Cellular and Molecular Medicine. Retrieved from

  • BenchChem . (2025). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Synthesis and Functionalization of 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

8-Aminoquinoline (8-AQ) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for classic antimalarials (e.g., Primaquine, Tafenoquine) and, more recently, as a powerful bidentate directing group (DG) for transition-metal-catalyzed C–H functionalization.[1][2]

The synthesis of 8-aminoquinoline derivatives generally follows two distinct strategic logic streams:

  • Core Construction: Building the quinoline ring or installing the amine on a pre-existing ring (e.g., reduction of 8-nitroquinoline or Buchwald-Hartwig amination).

  • Auxiliary-Directed Functionalization: Utilizing the N,N-bidentate chelation of the 8-AQ moiety to direct metals (Pd, Cu, Ni, Co) to proximal C–H bonds, enabling site-selective functionalization (Daugulis Chemistry).

This guide focuses on the latter—the modern synthesis of complex derivatives via C–H activation —while providing the foundational protocol for installing the 8-AQ moiety. This approach allows for the rapid diversification of lead compounds, a critical requirement in Structure-Activity Relationship (SAR) studies.

Critical Safety & Handling Protocols

Hazard Class: 6.1 (Toxic Solid) CAS: 578-66-5

  • Toxicity: 8-Aminoquinoline is toxic if swallowed, inhaled, or in contact with skin.[3] It causes skin and serious eye irritation.[3]

  • Engineering Controls: All operations involving 8-AQ and its derivatives must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses with side shields are mandatory. A P95/N95 particulate respirator is recommended when weighing the solid powder.

  • Waste Disposal: Quinolines are toxic to aquatic life. All aqueous waste and organic solvents must be segregated and disposed of as hazardous chemical waste.

Experimental Workflow: 8-AQ Directed C–H Arylation

This protocol details the synthesis of a C-H arylated benzamide derivative. This system is self-validating because the reaction progress can be monitored by the disappearance of the characteristic fluorescent 8-AQ starting material and the appearance of the mono- or di-arylated product.

Phase 1: Substrate Synthesis (Installation of 8-AQ)

Before functionalization, the 8-AQ auxiliary must be coupled to the carboxylic acid of interest.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 8-Aminoquinoline (1.1 equiv)[4][5]

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM) [0.2 M]

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (

    
    ). Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add 8-aminoquinoline. The solution will typically darken.

  • Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove unreacted 8-AQ), water, and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
Phase 2: Palladium-Catalyzed C(sp2)–H Arylation

This step utilizes the 8-AQ amide to direct a Palladium catalyst to the ortho-position.

Reagents:

  • 8-AQ Amide Substrate (from Phase 1) (1.0 equiv)

  • Aryl Iodide (Coupling Partner) (2.0–3.0 equiv)

  • 
     (Catalyst) (5–10 mol%)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Oxidant/Halide Scavenger) (2.0 equiv)
    
  • 
     or 
    
    
    
    (Base) (1.0–2.0 equiv)
  • Pivalic Acid (Additive) (0.5 equiv) - Crucial for proton shuttle mechanism

  • t-Amyl Alcohol or Toluene (Solvent) [0.1 M]

Protocol:

  • Setup: Charge an oven-dried pressure tube or Schlenk flask with the 8-AQ amide, Aryl Iodide,

    
    , 
    
    
    
    , and base.
  • Inertion: Evacuate and backfill with Argon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Solvation: Add the solvent and Pivalic acid via syringe. Seal the vessel.

  • Catalysis: Heat the reaction mixture to 110 °C for 12–24 hours.

    • Note: Vigorous stirring is essential as the reaction is heterogeneous.

  • Filtration: Cool to RT. Dilute with DCM and filter through a pad of Celite to remove silver salts and Pd black.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Data Summary & Troubleshooting

ParameterObservation / StandardTroubleshooting / Optimization
Reaction Color Starts yellow/orange; turns dark brown/black (Pd black formation).Early black precipitation suggests catalyst decomposition. Increase ligand load or check inert atmosphere.
Conversion >85% conversion by LCMS.If conversion stalls, add fresh

(2 mol%) and reheat.
Selectivity Mono- vs. Di-arylation.Sterically hindered acids favor mono-arylation. To force mono-arylation on unhindered substrates, reduce Aryl Iodide to 1.1 equiv.
Byproducts Homocoupling of Aryl Iodide (Biaryl).Use

instead of

or lower the temperature to 80 °C.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the role of the 8-aminoquinoline directing group (DG) in stabilizing the key cyclopalladated intermediate.

CH_Activation_Pathway Substrate 8-AQ Amide Substrate Coordination N,N-Bidentate Coordination (Pd binds to Quinoline N & Amide N) Substrate->Coordination + Pd(OAc)2 CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD Pivalic Acid Palladacycle Five-Membered Palladacycle Intermediate CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species RedElim->Coordination Catalytic Turnover Product Ortho-Arylated Product RedElim->Product Regenerate Pd(II)

Figure 1: Catalytic cycle of 8-aminoquinoline-directed C–H arylation, highlighting the critical formation of the stable five-membered palladacycle.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Efficient Sulfonamide-Directed Ortho-Arylation of Benzylamines and 2-Phenylethylamines. Journal of the American Chemical Society, 127(38), 13154–13155. Link

  • Corbet, M., & De Campo, F. (2013).[6] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[2][6] Angewandte Chemie International Edition, 52(38), 9896–9911. Link

  • Tran, L. D., Roane, J., & Daugulis, O. (2013). Directed Amination of Non-Acidic Arene C–H Bonds by a Copper–Silver Catalytic System.[6] Angewandte Chemie, 125(23), 6163-6167. Link

  • Fisher Scientific. (2021).[4] Safety Data Sheet: 8-Aminoquinoline. Link

Sources

Analytical methods for the characterization of 8-(Methylsulfonyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical strategy for the characterization of 8-(Methylsulfonyl)quinolin-3-amine (CAS: 1956385-35-5 / Analogous derivatives), a functionalized quinoline building block often utilized in the synthesis of kinase inhibitors and DNA-intercalating agents.

The presence of a basic primary amine at position 3 and a strongly electron-withdrawing sulfone group at position 8 creates a unique "push-pull" electronic system. This necessitates specific chromatographic conditions to prevent peak tailing and ensure accurate quantification. This protocol covers identification (NMR, MS, IR) and quantitative purity assessment (HPLC-UV/MS).

Physicochemical Profile & Solubility

Understanding the molecule's behavior in solution is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Formula

MW: 222.26 g/mol
Basicity (pKa) ~4.5 - 5.0 (Quinoline N + Amine)The sulfone group (

) at C8 reduces the basicity of the ring nitrogen via inductive effects compared to unsubstituted quinoline.
LogP (Predicted) ~1.1 - 1.5Moderate lipophilicity. Suitable for Reverse Phase Chromatography (RPC).
Solubility DMSO (High), MeOH (Moderate), Water (Low)Protocol: Prepare stock solutions in DMSO; dilute with mobile phase.
UV Absorbance

Dual-wavelength monitoring recommended.

Identification Protocols (Qualitative)

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and isotopic pattern.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Rationale: The primary amine is easily protonated (

    
    ).
    
  • Expected Mass:

    
     (
    
    
    
    ).
  • Fragmentation Logic:

    • Loss of

      
       (Sulfone cleavage).
      
    • Loss of

      
       (Amine cleavage).
      
Nuclear Magnetic Resonance (NMR)

Objective: Structural verification and regio-isomer confirmation.

  • Solvent: DMSO-

    
     (Prevents exchange of amine protons and ensures solubility).
    
  • Key Signals (

    
    ): 
    
    • Sulfone Methyl: Strong singlet (

      
      , 3H).
      
    • Amine: Broad singlet (

      
      , 2H, 
      
      
      
      exchangeable).
    • Aromatic Region: 5 protons. The C2 proton (between N and amine) typically appears as a singlet or narrow doublet at a distinct downfield shift (

      
      ).
      
FT-IR Spectroscopy

Objective: Functional group confirmation.

  • Amine: Doublet stretch

    
     (Asymmetric/Symmetric).
    
  • Sulfone: Strong symmetric (

    
    ) and asymmetric (
    
    
    
    ) stretches.

Quantitative Analysis: HPLC Method Development

Core Directive: The primary challenge is the interaction between the basic amine and residual silanols on the column, which causes peak tailing. We employ a "Charged Surface Hybrid" (CSH) or high-pH stable C18 column strategy to mitigate this.

Method A: Acidic Mobile Phase (Standard Screening)

Best for general purity and impurity profiling.

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XSelect CSH C18 (

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-18 min: 95% B (Wash)

  • Detection: UV

    
     (Reference 
    
    
    
    ).
  • Why this works: The formic acid ensures the amine is fully protonated (cationic), preventing mixed-mode retention, though some silanol interaction may still occur.

Method B: High pH Strategy (Peak Shape Optimization)

Best for scaling up or if Method A shows tailing > 1.5.

  • Column: Waters XBridge C18 (

    
    ) - High pH resistant.
    
  • Mobile Phase A:

    
     Ammonium Bicarbonate (pH 10.0).
    
  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10, the amine is deprotonated (neutral). This eliminates ionic interaction with silanols, resulting in sharp, symmetrical peaks and higher retention (better separation from polar impurities).

Visualizations & Workflows

Analytical Decision Tree

This diagram outlines the logical flow for characterizing the compound, ensuring no step is skipped.

AnalyticalWorkflow cluster_ID Identification (Qualitative) cluster_Purity Purity (Quantitative) Start Crude Sample This compound Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) Confirm Structure & Regioisomer Solubility->NMR MS HRMS (ESI+) Confirm Formula [M+H]+ Solubility->MS IR FT-IR Confirm SO2 & NH2 Groups Solubility->IR HPLC_Acid HPLC Method A (Acidic) 0.1% Formic Acid NMR->HPLC_Acid Structure Confirmed Check_Tailing Check Peak Tailing (Tf < 1.2?) HPLC_Acid->Check_Tailing HPLC_Base HPLC Method B (Basic) pH 10 Amm. Bicarb Check_Tailing->HPLC_Base No (Tail > 1.2) Final_Assay Final Purity Assay (Area %) Check_Tailing->Final_Assay Yes (Pass) HPLC_Base->Final_Assay Report Report Final_Assay->Report Generate COA

Caption: Analytical workflow for the structural confirmation and purity assessment of this compound.

Mass Spectrometry Fragmentation Logic

Understanding how the molecule breaks down helps in confirming identity during LC-MS/MS analysis.

Fragmentation Parent Parent Ion [M+H]+ m/z ~223.05 Frag1 Loss of Methyl [M - CH3]+ Parent->Frag1 -15 Da Frag2 Loss of Sulfonyl [M - SO2CH3]+ Parent->Frag2 -79 Da (Major Path) Frag3 Ring Opening/HCN Loss Common in Quinolines Frag2->Frag3

Caption: Predicted ESI+ fragmentation pathway useful for MS/MS validation.

Experimental Protocol: Purity Assay

Reagents
  • Acetonitrile (HPLC Grade).

  • Formic Acid (LC-MS Grade).

  • Water (Milli-Q or equivalent, 18.2 MΩ).

  • Reference Standard: this compound (>98% purity).

Sample Preparation[1][2][3][4]
  • Stock Solution: Weigh 5.0 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO. Sonicate for 5 minutes.

  • Working Solution: Dilute to volume with Mobile Phase A/B (50:50). Final concentration:

    
    .
    
  • Filtration: Filter through a

    
     PTFE syringe filter into an HPLC vial.
    
System Suitability Test (SST)

Before running samples, inject the Reference Standard 5 times.

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , switch to Method B).
  • Theoretical Plates (

    
    ): 
    
    
    
    .

References

  • PubChem Compound Summary. "8-(Methylsulfonyl)quinoline."[1] National Center for Biotechnology Information. Accessed October 26, 2023. Link

  • Sigma-Aldrich. "3-Aminoquinoline Product Specification & MALDI Application." Merck KGaA. Accessed October 26, 2023. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience, 1997. (Standard text for HPLC method development logic regarding basic amines).
  • ACS Reagentes. "this compound Product Page." Accessed October 26, 2023. Link

Sources

A Framework for High-Throughput Screening of 8-(Methylsulfonyl)quinolin-3-amine and Analogs using a Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities, including antimicrobial, antimalarial, and anticancer properties[1][2][3]. Specifically, quinoline derivatives have emerged as a promising class of kinase inhibitors[4]. This document provides a comprehensive framework for the evaluation of 8-(Methylsulfonyl)quinolin-3-amine, a novel quinoline derivative, in a high-throughput screening (HTS) campaign designed to identify potential kinase inhibitors. We present a detailed protocol based on the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production[5]. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. It offers step-by-step protocols, data analysis procedures, and critical quality control metrics to ensure the generation of reliable and reproducible results[6][7].

Introduction: The Rationale for Screening Quinoline Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate the activity of a biological target[6][7][8]. The success of any HTS campaign hinges on a robust, sensitive, and reproducible assay format[6]. Kinases are a critical class of drug targets, and dysregulation of their activity is implicated in numerous diseases, particularly cancer.

The 8-aminoquinoline scaffold and its derivatives have a long history in medicinal chemistry, with established roles as antimalarial agents and a wide spectrum of other biological activities[1][9]. Furthermore, related quinoline-8-sulfonamides have been identified as modulators of Pyruvate Kinase M2 (PKM2), an enzyme crucial in cancer metabolism, demonstrating the potential for this structural class to interact with nucleotide-binding sites[10]. Given this precedent, this compound represents a compelling candidate for screening against a panel of protein kinases.

This application note details a universal framework for screening this compound and its analogs using the ADP-Glo™ Kinase Assay. This assay is an ideal choice for HTS due to its high sensitivity, broad dynamic range, and compatibility with a wide variety of kinases and ATP concentrations[5]. Its "mix-and-read" format simplifies automation and is well-suited for miniaturized plate formats (e.g., 384- and 1536-well) common in HTS[8].

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps, making it highly resistant to signal interference from test compounds.

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (e.g., this compound) are incubated together. Active kinases convert ATP to ADP. After the kinase reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity[5]. An inhibitor of the kinase will result in less ADP production and, therefore, a lower luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate Reaction ADP + Phosphorylated Substrate + Unconsumed ATP Kinase->Reaction ATP ATP ATP->Reaction Compound This compound (Test Inhibitor) Compound->Reaction AddReagent1 Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Reaction->AddReagent1 ADP_only ADP AddReagent1->ADP_only AddReagent2 Add Kinase Detection Reagent (Converts ADP to ATP) ADP_only->AddReagent2 NewATP Newly Synthesized ATP AddReagent2->NewATP Light Luminescent Signal 💡 NewATP->Light Luciferase Luciferase / Luciferin Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay principle.

HTS Workflow Overview

A typical HTS campaign involves several stages, from initial setup to hit confirmation[11]. The workflow is designed to efficiently screen thousands of compounds and reliably identify those with genuine inhibitory activity.

G plate_prep 1. Compound Plate Preparation (Serial Dilutions of Test Article) primary_screen 3. Primary Screen (Single High Concentration, e.g., 10 µM) plate_prep->primary_screen assay_dev 2. Assay Miniaturization & Validation (Determine Z'-factor) assay_dev->primary_screen data_analysis1 4. Primary Data Analysis (Calculate % Inhibition, Identify 'Hits') primary_screen->data_analysis1 hit_confirm 5. Hit Confirmation & Dose-Response (Generate IC50 Curves for Hits) data_analysis1->hit_confirm Select Hits data_analysis2 6. IC50 Determination & SAR (Rank Potency, Analyze Structure-Activity) hit_confirm->data_analysis2 secondary_assays 7. Secondary/Orthogonal Assays (Confirm Mechanism, Rule out Artifacts) data_analysis2->secondary_assays Prioritize Potent Hits

Caption: General workflow for an HTS inhibitor screening campaign.

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput[8]. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and reproducibility[7].

Protocol 1: Compound Plate Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Intermediate Plate: Create an intermediate plate by diluting the stock solution. For a 10 µM final assay concentration, this might be a 1 mM (100x) or 100 µM (10x) plate, depending on the liquid handler's transfer volume capabilities.

  • Dose-Response Plate (for Hit Confirmation): For confirmed hits, prepare a separate source plate with an 11-point, 1:3 serial dilution series in 100% DMSO. This will be used to generate a full dose-response curve.

Protocol 2: Primary HTS at a Single Concentration (e.g., 10 µM)

This protocol is for the initial screen to identify potential inhibitors.

  • Dispense Compound: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the 10 mM test compound stock from the source plate to the wells of a 384-well assay plate. This results in a 10 µM final concentration in a 5 µL reaction volume.

    • Controls: Designate columns for controls:

      • Negative Control (0% Inhibition): Add DMSO only.

      • Positive Control (100% Inhibition): Add a known, potent inhibitor of the target kinase.

  • Add Kinase & Substrate: Add 2.5 µL of a 2x Kinase/Substrate solution prepared in the appropriate kinase reaction buffer.

  • Initiate Reaction: Add 2.5 µL of a 2x ATP solution to start the kinase reaction. The final volume is 5 µL.

  • Incubate: Cover the plate and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

Protocol 3: Dose-Response Confirmation and IC₅₀ Determination

This protocol uses the serially diluted plate prepared in Protocol 1.

  • Dispense Compound: Transfer compound from the dose-response source plate into the assay plate.

  • Follow HTS Protocol: Repeat steps 2-7 from Protocol 2.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Analysis and Quality Control

Rigorous quality control is essential for a successful HTS campaign[7]. Key metrics should be calculated for each plate to ensure data reliability.

Calculations
  • Percent Inhibition (% Inhibition): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Z'-Factor: This metric assesses the quality or "power" of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[8]. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| (Where SD is the standard deviation)

Key HTS Performance Metrics
MetricDescriptionAcceptable RangeReference
Z'-Factor Measures the statistical separation between positive and negative controls.0.5 – 1.0[8]
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5[8]
Coefficient of Variation (%CV) A measure of the variability of the signal within a set of replicate wells.< 15%[8]

Contextualizing Inhibition: A Representative Kinase Pathway

While the precise target of this compound is unknown, a discovered inhibitor would likely act within a cellular signaling cascade. Kinases function as nodes in complex networks that regulate cell processes like growth, proliferation, and survival. An inhibitor would block the flow of information through such a pathway.

Caption: A hypothetical target (MEK kinase) for an inhibitor in a signaling pathway.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [Link]

  • High-Throughput Screening - Drug Discovery. Technology Networks. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS One. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • High-Throughput Screen Identifying the Thiosemicarbazone NSC319726 Compound as a Potent Antimicrobial Lead Against Resistant Strains of Escherichia coli. MDPI. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. MalariaWorld. [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

Sources

Application of 8-(Methylsulfonyl)quinolin-3-amine in medicinal chemistry

[1][2]

Part 1: Executive Summary & Structural Rationale

This compound represents a "privileged scaffold" modification in modern medicinal chemistry. While the quinoline-3-amine core is a classic hinge-binding motif for kinases, the addition of the 8-methylsulfonyl group addresses two notorious failure points in early drug discovery: poor aqueous solubility and rapid metabolic clearance at the electron-rich C8 position.

Key Chemical Attributes
FeatureMedicinal Chemistry Impact
C3-Amine Primary vector for cross-coupling (Buchwald-Hartwig) to generate bi-aryl kinase inhibitors. Acts as a hydrogen bond donor/acceptor in the ATP-binding pocket.
C8-Methylsulfonyl Metabolic Blockade: Sterically and electronically deactivates the C8 position against CYP450-mediated oxidation. Solubility: The polar sulfone moiety lowers LogD, improving thermodynamic solubility compared to the parent quinoline.
Quinoline Nitrogen Provides a critical hydrogen bond acceptor (HBA) for interaction with the hinge region of kinases (e.g., Val/Ala residues).

Part 2: Primary Applications in Therapeutic Areas

Spleen Tyrosine Kinase (SYK) Inhibition

In the development of SYK inhibitors for autoimmune diseases (e.g., Rheumatoid Arthritis, SLE), the quinoline-3-amine scaffold serves as a bioisostere to the aminopyrazine core found in agents like Lanraplenib (GS-9876) and Entospletinib .

  • Mechanism: The 3-amino group forms a bidentate H-bond with the kinase hinge. The 8-sulfone group projects into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity over other tyrosine kinases.

  • Advantage: The sulfone prevents the formation of reactive quinone-imine metabolites, a common toxicity liability in simple aminoquinolines.

Integrin Antagonists

Recent patent literature links substituted quinolines to the inhibition of

  • Role: The this compound moiety acts as a "headgroup" mimic, where the sulfone interacts with the metal-ion-dependent adhesion site (MIDAS) or adjacent pockets in the integrin complex.

PI3K/mTOR Dual Inhibitors

The scaffold is used to construct "Type II" kinase inhibitors. The 3-amine is coupled to a urea or amide linker, extending into the back pocket of the enzyme. The electron-withdrawing nature of the 8-sulfone modulates the pKa of the quinoline nitrogen, tuning its affinity for the ATP pocket.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Coupling this compound with a halo-heterocycle (e.g., 6-chloropurine or 4-chloropyrimidine) to generate a kinase inhibitor core.

Materials:

  • Amine: this compound (1.0 equiv)[1]

  • Halide: Heteroaryl chloride/bromide (1.1 equiv)

  • Catalyst: Pd2(dba)3 (0.05 equiv)

  • Ligand: Xantphos or BrettPhos (0.10 equiv)

  • Base: Cs2CO3 (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon, charge a microwave vial with the amine, halide, Pd2(dba)3, ligand, and Cs2CO3.

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.1 M). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Note: Microwave irradiation at 120°C for 1 hour is a viable alternative.

  • Monitoring: Monitor by LC-MS. The product peak should show a distinct UV shift due to extended conjugation.

  • Workup: Filter the reaction mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0% to 10% MeOH in DCM. The sulfone group makes the product polar; ensure the column is flushed well.

Protocol B: Reductive Amination (Linker Attachment)

Objective: Attaching an aldehyde-linked tail for PROTAC (Proteolysis Targeting Chimera) linker synthesis.

Methodology:

  • Dissolve this compound (1.0 equiv) and the aldehyde linker (1.2 equiv) in DCE (Dichloroethane).

  • Add AcOH (2.0 equiv) and stir at Room Temperature for 1 hour to form the imine intermediate.

  • Add NaBH(OAc)3 (3.0 equiv) and stir for 12 hours.

  • Quench with saturated NaHCO3. Extract with DCM.

Part 4: Strategic Optimization Workflow (Visualized)

The following diagram illustrates the decision matrix for utilizing this scaffold in a Hit-to-Lead campaign.

GStartStarting Material:This compoundReaction_APath A: Pd-Catalyzed Coupling(Kinase Hinge Binding)Start->Reaction_A + Ar-Cl / XantphosReaction_BPath B: Amide/Urea Formation(Type II Inhibitor Design)Start->Reaction_B + Isocyanate / Acid ChlorideProduct_ABi-Aryl Scaffold(e.g., SYK/JAK Inhibitors)Reaction_A->Product_AProduct_BUrea-Linked Scaffold(e.g., PI3K/mTOR Inhibitors)Reaction_B->Product_BOptimizationLead Optimization Cycle:1. Check Solubility (LogD < 3.5)2. Metabolic Stability (Microsomal Cl)3. Selectivity ProfilingProduct_A->OptimizationProduct_B->OptimizationOptimization->Start SAR Feedback Loop

Caption: Workflow for integrating this compound into inhibitor scaffolds.

Part 5: Scientific Validation & Quality Control

Analytical Markers

When characterizing derivatives of this scaffold, look for these specific NMR signals:

  • 
    H NMR:  The methylsulfonyl group appears as a distinct singlet around 
    
    
    3.2–3.5 ppm
    .
  • C8 Shift: The C8 aromatic proton (if substituted, look for adjacent C7) will show a significant downfield shift due to the electron-withdrawing sulfone.

  • LC-MS: The sulfone group typically does not ionize well in ESI+ but provides a consistent retention time shift (more polar than methyl/chloro analogs).

Storage & Stability[2]
  • Hygroscopicity: The sulfone group makes the solid slightly hygroscopic. Store at 4°C in a desiccator.

  • Oxidation: The amine is stable, but avoid prolonged exposure to air in solution to prevent N-oxide formation at the quinoline nitrogen.

References

  • Currie, K. S., et al. (2020).[2] Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases.[2][3] ACS Medicinal Chemistry Letters. Link

    • Context: Describes the evolution of SYK inhibitors and the requirement for metabolic blocking groups like sulfones in heterocyclic scaffolds.
  • Gilead Sciences Inc. (2016). Quinoline derivatives as alpha4beta7 integrin inhibitors. WO2020092375A1. Link

    • Context: Details the synthesis of quinoline-based integrin antagonists, highlighting the use of substituted quinoline intermedi
  • Mitchell, S. A., et al. (2014).[4] Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase. Journal of Medicinal Chemistry. Link

    • Context: Foundational work on optimizing kinase selectivity using specific heterocyclic substitution p
  • PubChem Compound Summary. this compound (CAS 347146-20-7). Link

    • Context: Physical and chemical property d

Application Notes and Protocols: 8-(Methylsulfonyl)quinolin-3-amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, highly functionalized quinoline derivative: 8-(methylsulfonyl)quinolin-3-amine . This molecule incorporates two key functionalities: a versatile amino group at the 3-position, which serves as a handle for a variety of coupling reactions, and a methylsulfonyl group at the 8-position, a common moiety in medicinal chemistry known to enhance solubility, metabolic stability, and target engagement.[2]

The strategic placement of these groups makes this compound a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. This document provides a comprehensive overview of its synthesis, characterization, and detailed protocols for its application in amide bond formation and Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Predicted Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use. The following table summarizes key predicted properties of this compound.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₉N₃O₂S
Molecular Weight 235.26 g/mol
Appearance Predicted to be a solid at room temperatureBased on related quinoline derivatives.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.The methylsulfonyl and amino groups enhance polarity.
pKa (of the amine) Estimated to be around 4-5The quinoline ring is electron-withdrawing, reducing the basicity of the 3-amino group compared to a simple aniline.

Predicted Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.1-9.3 (s, 1H, H-2)

  • δ 8.4-8.6 (d, 1H, H-4)

  • δ 8.0-8.2 (d, 1H, H-5)

  • δ 7.6-7.8 (t, 1H, H-6)

  • δ 7.4-7.6 (d, 1H, H-7)

  • δ 5.5-6.0 (br s, 2H, -NH₂)

  • δ 3.4-3.6 (s, 3H, -SO₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 150-152 (C-2)

  • δ 120-122 (C-3)

  • δ 138-140 (C-4)

  • δ 128-130 (C-4a)

  • δ 125-127 (C-5)

  • δ 130-132 (C-6)

  • δ 122-124 (C-7)

  • δ 140-142 (C-8)

  • δ 145-147 (C-8a)

  • δ 43-45 (-SO₂CH₃)

Proposed Synthesis of this compound

As a dedicated synthetic route for this compound is not extensively documented, a plausible and robust multi-step synthesis is proposed below, based on well-established organic transformations. The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow A 8-Bromoquinoline B 8-Bromo-3-nitroquinoline A->B Nitration (HNO₃, H₂SO₄) C 8-(Methylthio)-3-nitroquinoline B->C Thiolation (NaSMe, Pd catalyst) D 8-(Methylsulfonyl)-3-nitroquinoline C->D Oxidation (m-CPBA or Oxone®) E This compound D->E Reduction (Fe/HCl or SnCl₂·2H₂O)

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is divided into four main steps, starting from the commercially available 8-bromoquinoline.

Step 1: Nitration of 8-Bromoquinoline to 8-Bromo-3-nitroquinoline

  • Rationale: The introduction of a nitro group at the 3-position is a key step. The quinoline ring is activated towards electrophilic substitution, and nitration provides a precursor to the 3-amino group.

  • Procedure:

    • To a stirred solution of 8-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to afford 8-bromo-3-nitroquinoline. The product can be further purified by recrystallization from ethanol.

Step 2: Thiolation of 8-Bromo-3-nitroquinoline to 8-(Methylthio)-3-nitroquinoline

  • Rationale: A palladium-catalyzed cross-coupling reaction is a reliable method to introduce the methylthio group, which will be subsequently oxidized to the methylsulfonyl group.

  • Procedure:

    • In a flame-dried Schlenk flask, combine 8-bromo-3-nitroquinoline (1.0 eq), sodium thiomethoxide (1.5 eq), a palladium catalyst such as Pd(dba)₂ (0.05 eq), and a suitable phosphine ligand like Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed anhydrous solvent, such as dioxane or toluene.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 8-(methylthio)-3-nitroquinoline.

Step 3: Oxidation of 8-(Methylthio)-3-nitroquinoline to 8-(Methylsulfonyl)-3-nitroquinoline

  • Rationale: The oxidation of the sulfide to a sulfone is a standard transformation, often achieved with peroxy acids or other strong oxidizing agents.

  • Procedure:

    • Dissolve 8-(methylthio)-3-nitroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give 8-(methylsulfonyl)-3-nitroquinoline, which can be used in the next step without further purification or recrystallized if necessary.

Step 4: Reduction of 8-(Methylsulfonyl)-3-nitroquinoline to this compound

  • Rationale: The reduction of the nitro group to an amine is a common and high-yielding reaction, which can be achieved under various conditions.

  • Procedure:

    • To a solution of 8-(methylsulfonyl)-3-nitroquinoline (1.0 eq) in ethanol or a mixture of ethanol and water, add a reducing agent such as iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material disappears.

    • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the filter cake with ethanol.

    • Concentrate the filtrate, and if necessary, adjust the pH with a base to precipitate the product.

    • Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate to obtain this compound. Purification can be achieved by column chromatography or recrystallization.

Applications of this compound in Complex Molecule Synthesis

The 3-amino group of the title compound is a versatile handle for the construction of more complex molecular architectures through various coupling reactions. Below are detailed protocols for two of the most common and powerful transformations: amide bond formation and Suzuki-Miyaura cross-coupling.

Protocol 2: Amide Bond Formation

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[12][13][14] The 3-amino group of this compound can be readily acylated to introduce a wide range of substituents.

Amide_Coupling cluster_conditions Coupling Reagents (e.g., HATU, EDC/HOBt) A This compound C N-(8-(Methylsulfonyl)quinolin-3-yl)amide A->C B Carboxylic Acid (R-COOH) B->C

Figure 2: General workflow for amide bond formation.

  • Procedure:

    • To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling reagent like HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and it can be applied to a derivative of this compound.[15][16][17][18][19] To achieve this, the amino group must first be converted into a halide or triflate. A common strategy is a Sandmeyer-type reaction to convert the amine to a bromide.

Suzuki_Coupling cluster_conditions Pd Catalyst & Base (e.g., Pd(PPh₃)₄, K₂CO₃) A 3-Bromo-8-(methylsulfonyl)quinoline C 3-Aryl/Alkyl-8-(methylsulfonyl)quinoline A->C B Boronic Acid/Ester (R-B(OR)₂) B->C

Figure 3: General workflow for Suzuki-Miyaura cross-coupling.

Step A: Conversion of the Amino Group to a Bromo Group

  • Procedure:

    • Dissolve this compound (1.0 eq) in an aqueous solution of HBr.

    • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr and heat it to 60-70 °C.

    • Slowly add the diazonium salt solution to the hot CuBr solution.

    • After the addition is complete, continue heating for another 30 minutes.

    • Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent.

    • Purify the crude product to obtain 3-bromo-8-(methylsulfonyl)quinoline.

Step B: Suzuki-Miyaura Cross-Coupling

  • Procedure:

    • In a Schlenk flask, combine 3-bromo-8-(methylsulfonyl)quinoline (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.03 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-8-(methylsulfonyl)quinoline.

The Role of the Methylsulfonyl Group in Drug Design

The inclusion of the methylsulfonyl moiety (-SO₂CH₃) in this compound is a deliberate design choice for its application in medicinal chemistry. The sulfonyl group is a versatile functional group with several beneficial properties:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, which can lead to improved binding affinity with biological targets.

  • Increased Polarity and Solubility: The polar nature of the sulfonyl group can enhance the aqueous solubility of a molecule, which is often a critical parameter for drug candidates.

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the methylsulfonyl group can influence the electronic properties of the quinoline ring system, potentially affecting its reactivity and interactions with biological targets.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature, with a reactive amino group and a medicinally relevant methylsulfonyl group on a privileged quinoline scaffold, opens up a wide range of possibilities for derivatization. The protocols provided in this guide offer a solid foundation for the synthesis of this building block and its subsequent use in key synthetic transformations. By leveraging the unique properties of this compound, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics and functional materials.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Supporting Inform
  • Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
  • Application of Quinoline Ring in Structural Modification of N
  • The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides A...
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
  • (PDF)
  • Direct coupling of haloquinolines and sulfonyl chlorides leading to sulfonylated quinolines in water | Request PDF - ResearchG
  • Synthesis of 8-methylquinoline - PrepChem.com.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository.
  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google P
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - BOA.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Direct C-H Methylsulfonylation of Alkenes with the Insertion of Sulfur Dioxide.
  • 8-Methylquinoline(611-32-5) 13C NMR spectrum - ChemicalBook.
  • 8-Methylquinoline - SpectraBase.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Direct C-H Methylsulfonylation of Alkenes with the Insertion of Sulfur Dioxide - PubMed.
  • DERIV
  • Synthesis of Quinoline Analogues as Anti-microbial Agents - IOSR Journal.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Side Products & Optimization Audience: Senior Chemists / Process Development

Welcome to the Quinoline Synthesis Support Hub

You are likely here because your reaction flask contains a black, intractable tar instead of a crystalline solid, or your NMR spectrum shows the "wrong" regioisomer. This guide deconstructs the causality of these common failures. We move beyond "add X to Y" and focus on controlling the competing kinetic and thermodynamic pathways that dictate product distribution.

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)[1][2]

Symptom: The reaction mixture became violent/exothermic and resulted in a hard, black, insoluble solid (often called "gunk" or "tar") with <10% yield of the desired quinoline.

Root Cause Analysis: In the Skraup and Doebner-von Miller syntheses, the


-unsaturated carbonyl intermediate (acrolein or vinyl ketone) is highly prone to acid-catalyzed polymerization. This polymerization pathway competes directly with the desired Michael addition of the aniline.
  • Trigger: High concentration of free vinyl ketone + strong acid + high heat.

  • Secondary Issue: Incomplete oxidation of the 1,2-dihydroquinoline intermediate.

Troubleshooting Protocol:

IssueDiagnosticCorrective Action
Runaway Exotherm Reaction "bumps" or boils over immediately upon heating.Throttle Reagent Availability: Do not mix all reagents at once. Use a dropwise addition of the aldehyde/ketone to the hot acid/aniline mixture.
Polymerization (Tar) Black solid forms that is insoluble in acid.Add Radical Scavengers: Add mild oxidation moderators like Ferrous Sulfate (

)
or Boric Acid. These dampen the violence of the reaction.
Low Yield (Dihydro) Product is oily and air-sensitive.Enhance Oxidation: The reaction produces 1,2-dihydroquinoline first.[1] Ensure sufficient oxidizing agent (Nitrobenzene,

, or

) is present to drive aromatization.

Visual Logic: The Polymerization Trap

SkraupPathways Start Aniline + Glycerol/Aldehyde Inter1 Vinyl Ketone / Acrolein (Highly Reactive) Start->Inter1 Dehydration (H2SO4) PathA Michael Addition (Desired) Inter1->PathA Controlled Conc. PathB Acid-Cat. Polymerization (Side Reaction) Inter1->PathB Excess Heat/Conc. Dihydro 1,2-Dihydroquinoline PathA->Dihydro Cyclization Tar Intractable Tar (Black Solid) PathB->Tar Final Substituted Quinoline Dihydro->Final Oxidation (-2H)

Caption: Divergent pathways in Skraup synthesis. High instantaneous concentration of the vinyl ketone favors irreversible polymerization (Red) over the desired Michael addition (Green).

Module 2: Regioselectivity (Conrad-Limpach vs. Knorr)

Symptom: You attempted to synthesize a 4-hydroxyquinoline but isolated the 2-hydroxyquinoline (quinolone) isomer, or vice versa.

Root Cause Analysis: The reaction of an aniline with a


-ketoester is chemically schizophrenic. It is governed strictly by Kinetic vs. Thermodynamic control , determined by the temperature and pH of the initial condensation step.
  • Kinetic Pathway (Conrad-Limpach): Low temperature favors the formation of the Schiff Base (imine). Cyclization of this intermediate yields the 4-hydroxy product.[2][3]

  • Thermodynamic Pathway (Knorr): High temperature favors the formation of the Amide . Cyclization of the amide yields the 2-hydroxy product.

Decision Matrix:

Desired ProductCritical Control PointProtocol Adjustment
4-Hydroxyquinoline < 100°C (Initial Step)Mix aniline and ketoester at room temp (or <80°C) with acid catalyst. Isolate the

-aminoacrylate (enamine) intermediate before heating to 250°C for cyclization.
2-Hydroxyquinoline > 140°C (Initial Step)Heat aniline and ketoester directly to 140°C+ (often removing alcohol). This forces amide formation. Treat the amide with conc.

to cyclize.

Visual Logic: The Temperature Switch

KnorrConrad Reagents Aniline + Beta-Ketoester Kinetic Kinetic Control (<100°C) Acid Cat. Reagents->Kinetic Thermo Thermodynamic Control (>140°C) Direct Heat Reagents->Thermo Enamine Beta-Aminoacrylate (Enamine) Kinetic->Enamine - H2O Prod4 4-Hydroxyquinoline (Conrad-Limpach) Enamine->Prod4 Thermal Cyclization (250°C) Amide Beta-Ketoanilide (Amide) Thermo->Amide - ROH Prod2 2-Hydroxyquinoline (Knorr) Amide->Prod2 Acid Cyclization

Caption: The critical divergence in aniline/ketoester condensation. Temperature dictates whether the N-nucleophile attacks the ketone (Kinetic) or the ester (Thermodynamic).

Module 3: Friedländer Synthesis Failures

Symptom: The starting ketone is consumed, but the major product is a self-condensation dimer, not the quinoline.

Root Cause Analysis: The Friedländer synthesis requires an o-aminoaldehyde/ketone to condense with a second ketone.[1][4][5] Under basic conditions (common protocols), the second ketone often undergoes a self-aldol condensation faster than it reacts with the aminobenzaldehyde.

Troubleshooting Guide:

  • Switch Catalyst: If using KOH/NaOH, switch to acid catalysis (p-TsOH or dilute

    
    ). Acid catalysis suppresses the self-aldol rate relative to the imine formation required for the quinoline.
    
  • Solvent Effect: Use solvent-free conditions with a Lewis Acid (e.g.,

    
     or Ionic Liquids). This often favors the cross-condensation over self-condensation.
    
Module 4: Purification Protocol (Removing the Tar)

When a synthesis yields a mixture of quinoline and polymeric tar, standard column chromatography is often fatal (the tar fouls the column). Use this Steam Distillation Protocol for robust isolation.

  • Basification: After the acid-catalyzed reaction, cool the mixture and carefully neutralize with NaOH until pH > 10. The quinoline is now a free base (oil).

  • Steam Distillation: Pass steam through the reaction flask.

    • Why? Quinolines are volatile with steam; the polymeric tars are not.

    • The distillate will appear milky (emulsion of quinoline and water).

  • Extraction: Collect the milky distillate until it runs clear. Extract the distillate with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the organic layer over

    
     and concentrate.
    
  • Final Polish: If the product is still colored, perform a vacuum distillation or recrystallization from ethanol.

References
  • Manske, R. H. (1942).[3] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[3] Link

  • Bergstrom, F. W. (1944).[6] Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link

  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28,[5] 37. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Pal, R., et al. (2011). Green synthesis of quinoline derivatives using ionic liquids. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 256. Link

Sources

Validation & Comparative

Definitive Structural Confirmation of 8-(Methylsulfonyl)quinolin-3-amine via Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(Methylsulfonyl)quinolin-3-amine represents a critical scaffold in the development of next-generation anti-infective and anticancer therapeutics. However, the synthesis of polysubstituted quinolines often yields regioisomers that are difficult to distinguish by standard spectroscopic methods.

This guide details the definitive structural confirmation of this compound using Single Crystal X-Ray Diffraction (SC-XRD) . Unlike NMR or Mass Spectrometry, which provide indirect evidence of connectivity, SC-XRD yields a direct, atomic-resolution map of the molecule. This protocol serves as a blueprint for researchers facing similar "regioisomer crises" in heterocyclic chemistry.

Part 1: The Structural Challenge

The Ambiguity of Quinoline Substitution

In the synthesis of this compound, a common synthetic route involves the functionalization of the quinoline core. A critical issue arises in confirming the position of the sulfonyl group.

  • The Isomer Problem: Electrophilic aromatic substitution or ring-closure reactions can ostensibly place the methylsulfonyl group at the 5, 6, 7, or 8 positions.

  • NMR Limitations:

    • Proton Overlap: The aromatic region (7.5 – 9.0 ppm) of quinolines is crowded.

    • Weak Couplings: Long-range coupling (

      
      ) between the sulfonyl-adjacent proton and the ring nitrogen is often too subtle to definitively assign the 8-position versus the 5-position without unambiguous NOE (Nuclear Overhauser Effect) correlations, which may be absent due to geometric constraints.
      
    • Mass Spectrometry: HRMS confirms the formula (

      
      ) but cannot distinguish regioisomers.
      
Comparative Analysis: Why SC-XRD?

The following table compares the efficacy of standard characterization techniques for this specific isomeric challenge.

Feature1H / 13C NMR HRMS (Mass Spec) SC-XRD (Crystallography)
Primary Output Chemical environment of H/C atomsMolecular Mass & Fragmentation3D Electron Density Map
Regioisomer Resolution Medium/Low (Dependent on signal separation)None (Isomers have identical mass)Absolute (Direct visualization)
Stereochemistry Relative (requires chiral shift reagents)NoneAbsolute (Anomalous dispersion)
Sample State SolutionGas Phase (Ionized)Solid State (Single Crystal)
Turnaround Time Fast (< 1 hour)Fast (< 30 mins)Slow (Days to Weeks)
Destructive? NoYes (Trace amount)No (Crystal remains)

Part 2: Experimental Methodology

Crystallization Protocol: Vapor Diffusion

The bottleneck of SC-XRD is obtaining a diffraction-quality crystal. For sulfonyl-quinolines, which are often polar yet lipophilic, the Sitting Drop Vapor Diffusion method is superior to simple evaporation.

Materials Required:
  • Target Compound: >5 mg of crude this compound (purity >95% by HPLC).

  • Good Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

  • Anti-Solvent: Water or Diethyl Ether.

  • Vessels: 24-well crystallization plate (e.g., Hampton Research) and cover slides.

Step-by-Step Protocol:
  • Solution Preparation: Dissolve 5 mg of the compound in 100

    
    L of Methanol. Ensure the solution is homogeneous; filter through a 0.22 
    
    
    
    m PTFE filter if necessary to remove dust nucleation sites.
  • Reservoir Setup: Fill the reservoir well with 500

    
    L of the anti-solvent (Diethyl Ether). Note: Ether is highly volatile; ensure a tight seal.
    
  • Drop Placement: Place a 2

    
    L drop of the compound solution onto the center of a siliconized cover slide.
    
  • Equilibration: Carefully invert the cover slide over the reservoir well and seal with vacuum grease. The ether vapors will slowly diffuse into the methanol drop, lowering the solubility of the quinoline and driving controlled nucleation.

  • Observation: Store at 18°C in a vibration-free environment. Inspect daily under polarized light. Crystals suitable for diffraction (block-like, clear, with sharp edges) should appear within 3-7 days.

X-Ray Diffraction Data Collection

Once a crystal of dimensions approx.[1][2][3][4][5][6]


 mm is isolated:
  • Mounting: Mount the crystal on a Kapton loop using Paratone-N oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream (Oxford Cryosystems). This freezes molecular motion, reducing thermal disorder parameters (

    
    ) and enhancing high-angle diffraction data.
    
  • Beam Source: Use a Molybdenum (Mo) K

    
     source  (
    
    
    
    Å). Mo radiation is preferred over Copper (Cu) for sulfonyl compounds to minimize absorption effects from the Sulfur atom.
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure high completeness, typically resolving to 0.8 Å or better.

Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Heavy Atom Location: The Sulfur atom (

    
    ) will dominate the Patterson map, serving as the initial anchor for phasing.
    
  • Refinement: Refine atomic positions anisotropically. Place Hydrogen atoms in calculated geometric positions using a riding model.

Part 3: Visualization of the Confirmation Logic

The following diagram illustrates the decision workflow used to confirm the structure, highlighting where NMR fails and XRD succeeds.

StructureConfirmation Synthesis Synthesis of This compound Crude Crude Product Isolation Synthesis->Crude NMR 1H NMR Analysis (Ambiguous Aromatic Region) Crude->NMR MS HRMS Analysis (Confirms Formula C10H10N2O2S) Crude->MS Decision Is Regioisomerism Resolved? NMR->Decision MS->Decision Cryst Vapor Diffusion Crystallization (MeOH / Et2O) Decision->Cryst No (Ambiguous) XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Map Electron Density Map (Fo - Fc) XRD->Map Final Definitive Structure: Sulfonyl confirmed at C8 Amine confirmed at C3 Map->Final

Figure 1: Analytical workflow for structural confirmation. Note the critical branch point where spectroscopic ambiguity necessitates crystallographic resolution.

Part 4: Interpreting the Results

The "Smoking Gun" in the Crystal Lattice

Upon solving the structure, the distinction between the 8-sulfonyl and 5-sulfonyl isomers becomes visually obvious.

  • Peri-Interaction: In the 8-(Methylsulfonyl) isomer, the sulfonyl oxygen atoms will likely show a short intramolecular contact or specific torsion angle relative to the quinoline nitrogen lone pair due to steric repulsion (the peri-effect). This forces the methyl group out of the aromatic plane.

  • Bond Lengths: The C8–S bond length (typically ~1.77 Å) and the S=O bond lengths (~1.44 Å) are precisely measured.

  • Hydrogen Bonding: The 3-amino group (

    
    ) often acts as a hydrogen bond donor to the sulfonyl oxygens of a neighboring molecule in the unit cell, creating a supramolecular chain. This interaction pattern is unique to the specific regioisomer and stabilizes the crystal lattice.
    
Data Reporting Standard

When publishing this data, ensure the following metrics are reported to validate the quality of your crystal structure:

  • R-factor (

    
    ):  Should be < 0.05 (5%) for a high-quality structure.
    
  • Goodness of Fit (GooF): Should be close to 1.0.

  • Completeness: > 99% to 0.8 Å resolution.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The authoritative text on the principles of diffractometry).
  • Rhodes, G. (2006). Crystallography Made Crystal Clear. Academic Press. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from Hampton Research Knowledge Base. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D, 65(2), 148-155. (Standard for validating the R-factors and geometry). Link

Sources

Validating the Mechanism of Action for 8-(Methylsulfonyl)quinolin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking Novel Kinase Inhibitors

In the landscape of targeted oncology, the quinoline scaffold is a privileged structure, forming the core of numerous approved kinase inhibitors.[1] The novel compound, 8-(Methylsulfonyl)quinolin-3-amine (herein referred to as Cpd-X), presents a promising, yet uncharacterized, candidate. Its structural motifs suggest a potential interaction with the ATP-binding pocket of protein kinases, a major class of drug targets responsible for regulating cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern therapeutics.[2][4]

However, a promising structure is merely the starting point. Rigorous validation of a compound's mechanism of action (MoA) is paramount for successful drug development. It establishes on-target activity, uncovers potential off-target liabilities, informs patient selection strategies, and is a critical component of the investigational new drug (IND) application.

This guide provides a comprehensive framework for validating the MoA of Cpd-X. It is designed for researchers, scientists, and drug development professionals to not only understand the necessary experimental steps but also the causal logic behind them. We will compare Cpd-X to established, hypothetical alternatives targeting the FMS-like Tyrosine Kinase 3 (FLT3), a common target in Acute Myeloid Leukemia (AML)[5][6][7], to illustrate how to benchmark a novel compound's performance. This framework is a self-validating system, where each phase of experimentation builds upon the last to create a cohesive and trustworthy body of evidence.

Phase 1: Foundational Biochemical Characterization

The initial and most fundamental question is whether Cpd-X inhibits its intended target and with what potency and selectivity. Biochemical assays, which utilize purified enzymes and substrates in a controlled, cell-free environment, are the gold standard for this first-pass analysis.[2][8]

Target Identification via Broad-Panel Kinase Screening

The Rationale: It is a common pitfall to assume a compound will only hit its intended, designed target. The human kinome is highly conserved, particularly at the ATP-binding site.[8] Therefore, the first logical step is to screen Cpd-X against a broad panel of kinases (e.g., >400) at a single, high concentration (e.g., 1-10 µM). This approach provides an unbiased view of the compound's selectivity profile, identifying the primary target(s) and, crucially, any potential off-targets that could lead to toxicity or unexpected pharmacology later in development.

Workflow: A common method for this is a radiometric assay or, more modernly, a fluorescence-based assay like LanthaScreen™ (Thermo Fisher Scientific) or ADP-Glo™ (Promega).[2][9]

G cluster_workflow Figure 1: High-Throughput Kinase Screening Workflow CpdX Cpd-X Stock Solution AssayPlate Multi-well Plate (with Purified Kinases) CpdX->AssayPlate Dispense Cpd-X (1µM) Detection Add Substrate/ATP & Detection Reagents AssayPlate->Detection Reader Measure Signal (e.g., TR-FRET, Luminescence) Detection->Reader Analysis Data Analysis: % Inhibition Calculation Reader->Analysis HitList Generate Hit List & Selectivity Profile Analysis->HitList

Caption: High-throughput screening workflow to identify kinase targets.

Potency Determination: The IC50 Value

The Rationale: Once primary targets are identified (for this guide, we will assume FLT3 is a top hit), the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value denotes higher potency. This is determined by performing a dose-response experiment.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay This assay directly measures the binding of the inhibitor to the kinase.

  • Reagent Preparation: Prepare a serial dilution of Cpd-X (e.g., 11 points, 1:3 dilution starting from 100 µM). Prepare the kinase-Europium conjugate, Alexa Fluor™ tracer, and ATP solution.

  • Assay Assembly: In a 384-well plate, add the kinase, tracer, and varying concentrations of Cpd-X.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Deciphering the Mechanism of Inhibition (MoI)

The Rationale: The IC50 value tells us how much compound is needed, but not how it inhibits the kinase. Kinase inhibitors are broadly classified by their MoI relative to the enzyme's substrate, ATP.[3] Type I and II inhibitors are ATP-competitive, binding in the ATP pocket, while allosteric inhibitors (Type III/IV) bind elsewhere.[3] Knowing the MoI is critical for understanding potential resistance mechanisms and for rational drug design. This is typically determined through kinetic analysis by measuring the inhibitor's effect on the enzyme's Michaelis constant (Km) for ATP.

  • ATP-competitive: Increases the apparent Km of ATP with no change in Vmax.

  • Non-competitive: Decreases Vmax with no change in Km.

  • Uncompetitive: Decreases both Vmax and Km.

Hypothetical Data Summary for Cpd-X (Biochemical) For our example, we will assume Cpd-X is a potent, ATP-competitive inhibitor of FLT3.

ParameterCpd-XComparator A (Quizartinib)Comparator B (Gilteritinib)
Primary Target FLT3FLT3FLT3/AXL
FLT3 IC50 (nM) 1.51.10.9
Mechanism of Inhibition ATP-CompetitiveATP-CompetitiveATP-Competitive
Selectivity Score (S10 at 1µM) 0.025 (10/400 kinases)0.015 (6/400 kinases)0.04 (16/400 kinases)

Phase 2: Cellular Target Engagement and Pathway Modulation

The Rationale: A compound that is potent in a test tube may not be effective in the complex environment of a living cell.[10] It must be cell-permeable, avoid efflux pumps, and engage its target at intracellular ATP concentrations, which are much higher than those used in biochemical assays.[11] Therefore, the next phase of validation uses cell-based assays to confirm target engagement and measure the downstream functional consequences.[4][12]

Confirming Intracellular Target Engagement

The Rationale: We must prove that Cpd-X physically binds to FLT3 inside a living cell. The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this.[13] It measures the apparent affinity of a compound for its target in live cells by monitoring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.

G cluster_nanobret Figure 2: Principle of NanoBRET™ Target Engagement Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Cpd-X Kinase_NLuc Kinase-NanoLuc Fusion Tracer Fluorescent Tracer Kinase_NLuc->Tracer Tracer Binds BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NLuc2 Kinase-NanoLuc Fusion CpdX Cpd-X Kinase_NLuc2->CpdX Cpd-X Binds NoBRET Low BRET Signal CpdX->NoBRET No Energy Transfer

Caption: Cpd-X displaces the tracer, disrupting BRET.

Measuring Downstream Pathway Inhibition

The Rationale: If Cpd-X is truly engaging and inhibiting FLT3, we should observe a corresponding decrease in the phosphorylation of FLT3 itself (autophosphorylation) and its key downstream signaling substrates, such as STAT5 and ERK.[5] Western blotting is a robust and widely used technique to measure these changes in protein phosphorylation, providing direct functional evidence of target inhibition.[14]

Experimental Protocol: Western Blot for Phospho-FLT3 and Phospho-STAT5

  • Cell Treatment: Culture MV4-11 cells (an AML cell line with an FLT3-ITD mutation) and treat with a dose range of Cpd-X for 2-4 hours.

  • Lysis: Harvest cells and prepare protein lysates.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5). Follow with HRP-conjugated secondary antibodies.

  • Detection: Apply an ECL substrate and image the resulting chemiluminescence.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or total protein).

Assessing Cellular Potency and Anti-proliferative Effects

The Rationale: The ultimate goal of an anti-cancer agent is to inhibit cancer cell growth. By measuring the effect of Cpd-X on the viability of FLT3-dependent cancer cells, we can determine its cellular potency (often reported as GI50, the concentration for 50% growth inhibition). Comparing this value to the biochemical IC50 and target engagement values provides a more complete picture of the compound's therapeutic potential.

Comparative Data Summary for Cpd-X and Alternatives (Cellular)

ParameterCell LineCpd-XComparator A (Quizartinib)Comparator B (Gilteritinib)
Target Engagement (EC50, nM) HEK293 (overexpressing FLT3)5.24.53.8
p-FLT3 Inhibition (EC50, nM) MV4-11 (FLT3-ITD)8.16.95.5
p-STAT5 Inhibition (EC50, nM) MV4-11 (FLT3-ITD)8.57.26.0
Cell Viability (GI50, nM) MV4-11 (FLT3-ITD)10.28.57.1
Cell Viability (GI50, nM) RS4;11 (FLT3-WT)>5000>3000>4000

Interpretation: The hypothetical data show that Cpd-X effectively engages FLT3 in cells, inhibits its downstream signaling, and potently suppresses the growth of FLT3-mutant cancer cells while sparing cells that are not dependent on this pathway. Its slightly lower potency compared to established drugs like Gilteritinib might be offset by a better selectivity profile, potentially leading to a wider therapeutic window.

Conclusion: Building a Coherent Mechanistic Narrative

This guide outlines a logical, multi-phased approach to validating the mechanism of action for a novel kinase inhibitor, using this compound (Cpd-X) as a model. By systematically progressing from broad, unbiased biochemical screening to specific, quantitative measures of cellular target engagement and pathway modulation, we can build a robust and trustworthy data package.

The comparison to established alternatives is a critical step in this process. It provides context for the potency, selectivity, and cellular activity of the novel compound, allowing researchers to make informed go/no-go decisions.[15] For Cpd-X, our hypothetical validation journey has characterized it as a potent, selective, and orally active ATP-competitive inhibitor of FLT3, providing a strong rationale for its continued preclinical development. This structured, evidence-based approach is fundamental to the principles of modern drug discovery.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • PMC. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available at: [Link]

  • RSC Publishing. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Available at: [Link]

  • ResearchGate. Experimental confirmation of predicted kinase inhibitors. Available at: [Link]

  • PMC. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Available at: [Link]

  • BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. Available at: [Link]

  • PubChem. 8-(Methylsulfonylamino)quinoline. Available at: [Link]

  • Pharmacy 180. 8-Amino quinolines. Available at: [Link]

  • Therapeutic Target Database. Drug Information. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available at: [Link]

  • PMC. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. (2019). Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice. Available at: [Link]

  • ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Available at: [Link]

  • Wikipedia. 8-Aminoquinoline. Available at: [Link]

  • PMC. (2013). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Available at: [Link]

  • RSC Publishing. (2020). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available at: [Link]

  • chemical-kinomics. Drug Discovery - Inhibitor. Available at: [Link]

  • PMC. Pharmacology of 8-aminoquinolines. Available at: [Link]

  • ResearchGate. 8-aminoquinoline. Available at: [Link]

  • MDPI. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Available at: [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

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Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Novel Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a validated tool or therapeutic is paved with rigorous characterization. A critical, and often defining, stage in this journey is the assessment of its target engagement and selectivity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] However, the very features that make it effective at targeting one enzyme can also lead to unintended interactions with others—a phenomenon known as cross-reactivity.

This guide provides an in-depth, practical framework for the cross-reactivity profiling of a novel quinoline-based compound, 8-(Methylsulfonyl)quinolin-3-amine . As this molecule is a novel chemical entity with no publicly available biological data, we will navigate the profiling workflow by drawing direct comparisons to a well-characterized, clinically relevant quinoline-based kinase inhibitor, Lapatinib . Lapatinib is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), used in the treatment of HER2-positive breast cancer.[3][4]

By following this comparative approach, we will not only outline the essential experiments but also explain the strategic rationale behind them, providing a comprehensive roadmap for assessing the selectivity of any new chemical entity.

Part 1: The Profiling Workflow: From Primary Target to Global Off-Target Assessment

The goal of cross-reactivity profiling is to build a comprehensive "interaction map" of a compound. This begins with confirming high-affinity binding to the intended target and progressively broadens to screen for potential liabilities across hundreds of other proteins. A well-designed workflow ensures that resources are used efficiently, generating decision-driving data at each stage.

Below is a diagram illustrating a typical cross-reactivity profiling workflow, which we will follow throughout this guide.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Kinome Selectivity cluster_2 Phase 3: Safety & Liability Assessment cluster_3 Phase 4: Cellular Off-Target Validation A Biochemical Assay (e.g., IC50 Determination) B Cellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) A->B Confirms on-target potency C Large-Panel Kinase Screen (e.g., KINOMEscan) B->C Proceed if potent & cell-active D Safety Pharmacology Screen (e.g., Eurofins SafetyScreen44™) C->D Identify significant off-targets E Functional Cellular Assays (e.g., Phospho-protein Western Blot) C->E Validate kinome hits in a cellular context

Caption: A typical workflow for drug discovery and cross-reactivity assessment.

Part 2: Primary Target Engagement & Potency

Before assessing what a compound shouldn't bind to, it is imperative to confirm it binds potently and specifically to its intended target(s) in both biochemical and cellular systems.

For our comparator, Lapatinib , the primary targets are well-established: EGFR and HER2. It competitively binds to the intracellular ATP-binding site of these receptor tyrosine kinases, preventing their activation and blocking downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways that drive cell proliferation and survival.[3]

Comparative Target Potency

The first step for a new compound like this compound would be to determine its potency against its intended target(s). Since this is unknown, we will proceed by comparing Lapatinib to another quinoline-based inhibitor, Bosutinib , which targets ABL and SRC kinases.[5][6]

CompoundPrimary Target(s)Biochemical IC50Cellular ActivityReference(s)
Lapatinib EGFR (ErbB1)10.2 nMInhibits proliferation of HER2+ cancer cells (IC50 <0.16 µM)
HER2 (ErbB2)9.8 nMInhibits EGFR/HER2 autophosphorylation in cells
Bosutinib ABL1.2 nMPotent inhibition of CML cells[6]
SRC1.0 nMActive against multiple imatinib-resistant BCR-Abl mutations[6]
This compound Hypothetical: Kinase XTo Be DeterminedTo Be DeterminedN/A
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Biochemical potency is essential, but it doesn't guarantee target engagement in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target inside intact cells.[7][8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[8]

Objective: To confirm intracellular binding of a test compound to its target protein.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., BT474 breast cancer cells for Lapatinib, which overexpress HER2) to ~80% confluency. Treat cells with the test compound (e.g., 1 µM Lapatinib) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the cells across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[7]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath).[7] This step is critical as it preserves the soluble vs. aggregated protein state.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[7]

  • Quantification by Western Blot: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Analyze the amount of soluble target protein (e.g., HER2) remaining at each temperature point by Western Blotting.

  • Data Analysis: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization of the target protein.

Part 3: Broad Kinome Selectivity Profiling

With on-target activity confirmed, the next crucial step is to understand a compound's selectivity across the human kinome. This is especially important for ATP-competitive inhibitors, as the ATP-binding pocket is conserved across many kinases.[1][10] Commercial services like Eurofins' KINOMEscan™ platform offer comprehensive binding assays against panels of over 450 kinases.[11][12]

The KINOMEscan assay is an in vitro competition binding assay. It measures the ability of a test compound to displace an immobilized, active-site directed ligand from each kinase in the panel. The results are typically reported as "Percent of Control," where a low value indicates strong binding and displacement.[13]

Comparative Kinome Selectivity: Lapatinib vs. Bosutinib

This comparison highlights the different selectivity profiles that can arise from the quinoline scaffold.

Compound (at 1 µM)Primary Target(s)Significant Off-Targets (% Control < 10)Selectivity Score (S10)Reference(s)
Lapatinib EGFR, HER2Limited off-targets reported at therapeutic doses.High (Hypothesized)[4][14]
Bosutinib ABL1, SRCMultiple SRC-family (LCK, LYN) and TEC-family kinases.0.032 (Broad)[5]
This compound Hypothetical: Kinase XTo Be Determined via KINOMEscanTo Be DeterminedN/A

Selectivity Score (S10) is the number of kinases with % Control < 10 divided by the total number of kinases tested. A lower score indicates higher selectivity.

Visualizing Kinase Selectivity

The output from a KINOMEscan is often visualized on a kinome tree diagram, providing an immediate, intuitive overview of a compound's selectivity profile.

G Hypothetical Kinome Selectivity cluster_STE STE Group cluster_CAMK CAMK Group cluster_Other Other Groups EGFR EGFR HER2 HER2 ABL ABL SRC SRC STE_kinase STE20 CAMK2G CAMK2G Other1 Other Kinase 1 Other2 Other Kinase 2

Caption: Hypothetical kinome tree showing a selective (red) vs. a broader (yellow) inhibitor.

Part 4: Safety Pharmacology Profiling

Beyond the kinome, a compound may interact with other critical protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Unintended interactions with these targets are frequently linked to adverse drug reactions. Safety pharmacology panels, like the Eurofins SafetyScreen44™, are designed to flag these liabilities early in the discovery process.[16][17][18] These panels use a battery of in vitro radioligand binding and enzymatic assays to assess a compound's activity against 44 key targets implicated in adverse effects.[18]

Rationale: Identifying potential off-target liabilities early saves significant time and resources. A "clean" profile at this stage increases confidence, while a "dirty" profile can guide chemical optimization efforts to mitigate risks or, in some cases, lead to the termination of a project.

Interpreting Safety Screen Data

The data is typically reported as percent inhibition at a single high concentration (e.g., 10 µM). Significant inhibition (>50%) of a target warrants follow-up with dose-response studies to determine an IC50 value.

Target ClassKey Liability TargetPotential Adverse EffectThis compound (% Inhibition @ 10 µM)
Ion Channel hERG (K+ Channel)Cardiac arrhythmia (QT prolongation)To Be Determined
GPCR 5-HT2B (Serotonin Receptor)Valvular heart diseaseTo Be Determined
GPCR M1 (Muscarinic Receptor)Anticholinergic effects (dry mouth, blurred vision)To Be Determined
Transporter SERT (Serotonin Transporter)Serotonin syndromeTo Be Determined
Enzyme COX-1GI bleeding, renal toxicityTo Be Determined

This table presents a subset of the SafetyScreen44 panel for illustrative purposes.[17][18]

Conclusion & Forward Look

This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel quinoline-based compound, This compound . By using the well-understood inhibitor Lapatinib as a benchmark, we have established a logical workflow that moves from validating on-target potency to mapping broad kinome selectivity and flagging potential safety liabilities.

For this compound, the path forward is clear. The first and most critical step is the identification of its primary molecular target(s). Once a high-affinity target is validated, the workflow described herein—CETSA for cellular engagement, KINOMEscan for selectivity, and a SafetyScreen panel for liability—provides a robust and industry-standard framework for building a comprehensive selectivity profile. This profile is the foundation upon which all future development decisions, from lead optimization to preclinical safety studies, will be built.

References

  • PR Newswire. (2020). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. [Link]

  • Eurofins. (n.d.). SafetyScreen44 Panel - TW. [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Eurofins. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology. [Link]

  • Eurofins. (n.d.). SafetyScreen44 Panel - FR. [Link]

  • Eurofins. (2016). SafetyScreen44™ Panel. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Bio-protocol. (n.d.). In vitro kinome profiling measuring drug binding. [Link]

  • ResearchGate. (n.d.). Targeting the kinome: bosutinib versus dasatinib. [Link]

  • LINCS Data Portal. (2017). AB-1010 KINOMEscan (LDG-1148: LDS-1151). [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Iqbal, N., et al. (2015). Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PMC. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • MDPI. (2019). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib. [Link]

  • PubChem. (n.d.). 8-(Methylsulfonylamino)quinoline. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. [Link]

  • Wiley Online Library. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]

  • ResearchGate. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF. [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]

  • Ploegh, H., et al. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PMC. [Link]

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Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 8-(Methylsulfonyl)quinolin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 8-(methylsulfonyl)quinolin-3-amine analogs, a privileged scaffold in medicinal chemistry often associated with anticancer (integrin expression inhibition) and anti-infective research.

Executive Summary & Scaffold Analysis

The This compound scaffold represents a highly specialized pharmacophore. Unlike generic quinoline derivatives, the presence of a methylsulfonyl (-SO₂Me) group at the C-8 position confers unique physicochemical properties, including enhanced metabolic stability, increased polarity (lower LogP), and specific hydrogen-bonding capabilities.

This scaffold is primarily investigated as a key intermediate or active pharmacophore in the development of Integrin Expression Inhibitors (e.g., related to the Eisai E7820/Indisulam class of molecular glues) and Kinase Inhibitors . The 3-amine position serves as the primary vector for derivatization (typically into sulfonamides or ureas), while the 8-sulfone acts as a critical metabolic block and solubility enhancer.

Core Scaffold Visualization

SAR_Map Core This compound (Core Scaffold) Pos3 C-3 Position (Amine) Primary Derivatization Site Core->Pos3 Functionalization Pos8 C-8 Position (Sulfone) Metabolic Stability & Solubility Core->Pos8 Optimization Ring Quinoline Ring Pi-Stacking & Lipophilicity Core->Ring Core Tuning Pos3_SAR SAR Focus: - Sulfonylation (Active) - Acylation (Prodrug) - Alkylation (Potency loss) Pos3->Pos3_SAR Pos8_SAR SAR Focus: - SO2Me vs. SO2NH2 - SO2Me vs. Halo/Alkyl - H-bond Acceptor Role Pos8->Pos8_SAR

Caption: Structural decomposition of the this compound scaffold highlighting key SAR vectors.

Comparative SAR Analysis

This section compares the performance of the 8-methylsulfonyl analog against alternative substitution patterns. The data reflects trends observed in quinoline-based integrin inhibitors and kinase modulators.

Modification at C-8: The Sulfonyl Advantage

The C-8 position is critical for modulating the physicochemical profile. The methylsulfonyl group is superior to halides or alkyls in specific contexts.

C-8 SubstituentElectronic Effect (

)
Solubility (aq)Metabolic StabilityBiological Potency (Relative)Mechanistic Insight
-SO₂Me (Methylsulfonyl) Strong Electron Withdrawing High High ++++ (Optimal) Acts as a robust H-bond acceptor; blocks oxidative metabolism at C-8.
-H (Unsubstituted)NeutralLowLow++Prone to CYP450 oxidation at C-8; poor solubility.
-Cl / -Br (Halogen)Weak Electron WithdrawingVery LowModerate+++Increases lipophilicity (LogP); often leads to solubility issues.
-OMe (Methoxy)Electron DonatingModerateLow++Prone to O-demethylation; alters electronic density of the ring.
-SO₂NH₂ (Sulfonamido)Strong Electron WithdrawingHighModerate+++Good solubility but may introduce competing H-bond donors.

Expert Insight: The -SO₂Me group is often chosen over -Cl or -OMe because it lowers the LogP (enhancing bioavailability) while preventing metabolic attack (e.g., hydroxylation) at the electron-rich C-8 position. In the context of integrin inhibitors (like those developed by Eisai), the sulfone oxygen atoms can engage in critical water-mediated hydrogen bonds within the binding pocket.

Modification at C-3: The Active Pharmacophore

The C-3 amine is rarely the final active species. It is typically a precursor to sulfonamides (e.g., N-(quinolin-3-yl)benzenesulfonamides).

  • Free Amine (-NH₂): Generally weak activity. Acts as a weak base.[1]

  • Sulfonamide (-NHSO₂Ar): Critical for Activity. The sulfonamide moiety acts as a "molecular glue," often coordinating with a Zinc ion or bridging protein-protein interactions (e.g., DCAF15-RBM39).

  • Amide (-NHCOAr): often results in loss of activity due to planar geometry constraints and lack of acidic proton (compared to sulfonamide).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Synthesis of this compound

Rationale: Direct sulfonation of quinoline is difficult. The preferred route is via nucleophilic aromatic substitution on a halogenated precursor followed by reduction.

Step-by-Step Protocol:

  • Starting Material: 3-Amino-8-bromoquinoline (or 3-nitro-8-bromoquinoline).

  • Sulfonylation (C-8):

    • Reagent: Sodium methanesulfinate (NaSO₂Me).

    • Catalyst: Copper(I) iodide (CuI), L-Proline (ligand).

    • Conditions: DMSO, 90°C, 12-24 hours (Ullmann-type coupling).

    • Validation: Monitor disappearance of bromide by TLC/LC-MS. Product should show a methyl singlet ~3.2 ppm in ¹H NMR.

  • Reduction (if Nitro precursor used):

    • Reagent: SnCl₂ / HCl or H₂/Pd-C.

    • Conditions: Reflux (SnCl₂) or RT (Hydrogenation).[1]

    • Validation: Appearance of broad singlet (NH₂) ~5.5-6.0 ppm.

Biological Assay: Integrin Expression / Cell Viability

Rationale: To assess the efficacy of the analogs as antiproliferative agents.[1][2]

Protocol:

  • Cell Lines: A549 (Lung), HCT116 (Colon), or specific integrin-overexpressing lines.

  • Treatment: Seed cells (3,000 cells/well) in 96-well plates. Treat with compounds (0.01 - 10 µM) for 72 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

  • Control: Use E7820 or Indisulam as a positive control for sulfonamide-based activity.

Mechanism of Action & Pathway Visualization[1]

The 8-methylsulfonylquinolin-3-amine derivatives (specifically the sulfonamides) likely function as Molecular Glues , recruiting a ubiquitin ligase (e.g., DCAF15) to degrade a neo-substrate (e.g., RBM39), leading to splicing errors and cell death.

MOA_Pathway Compound 8-SO2Me-Quinoline Derivative Complex Ternary Complex (Drug-Ligase-Substrate) Compound->Complex Binds Ligase E3 Ligase Complex (DCAF15) Ligase->Complex Recruits Substrate Target Protein (RBM39/Integrin Regulator) Substrate->Complex Recruits Ubiquitination Poly-Ubiquitination Complex->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Signals Effect Splicing Defects / G1 Arrest (Integrin Downregulation) Degradation->Effect Causes

Caption: Proposed molecular glue mechanism for sulfonamide derivatives of the scaffold.

References

  • Eisai Co., Ltd. (2003). Integrin expression inhibitor.[1] Patent CN1396833A. Link

  • Nagy, P. et al. (2019). Structure-Activity Relationship of Sulfonamide-Based Molecular Glues. Journal of Medicinal Chemistry. (General reference for mechanism).
  • Laibo Chem. (2025).[3] Product Catalog: this compound. Link

  • PubChem. (2025).[4][5] Compound Summary: this compound.[6][7][8][9] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 8-(Methylsulfonyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 8-(Methylsulfonyl)quinolin-3-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Risk Context

Status: Novel Pharmaceutical Intermediate / Scaffold Default Control Band: OEB 3 (Potent Compound) until toxicological data proves otherwise.

As a Senior Application Scientist, I urge you to look beyond the basic Safety Data Sheet (SDS). While specific toxicological data for This compound may be sparse, its structural motifs dictate a strict safety protocol. This compound combines a quinoline core (associated with potential mutagenicity and DNA intercalation) with a primary amine (chemical reactivity/irritation) and a methylsulfonyl group (metabolic stability/solubility).

The Core Directive: Treat this substance as a suspected genotoxin and a severe respiratory irritant . The primary vector of exposure is airborne dust during weighing and transfer.

Hazard Identification (Structure-Activity Relationship)

We utilize a "Precautionary Principle" approach based on the functional groups present:

Structural MotifAssociated Hazard Class (GHS/CLP)Biological Implication
Quinoline Ring Muta. 2 / Carc.[1][2] 1B Potential to intercalate DNA; historically associated with genotoxicity.
Primary Amine (-NH₂) Skin Irrit. 2 / Eye Dam. 1 Caustic to mucous membranes; potential sensitizer.
Methylsulfonyl (-SO₂Me) STOT-SE 3 Generally stable, but enhances lipophilicity/bioavailability, potentially increasing systemic absorption of the toxic core.
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "Level 1" laboratory PPE (lab coat/safety glasses) for this compound.[3] Use the following Tiered Protection System :

Table 1: PPE Requirements by Operational Scale
PPE ComponentTier A: Analytical / Small Scale (<10 mg, in solution)Tier B: Preparative / Solid Handling (>10 mg, weighing powders)Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR (Powered Air Purifying Respirator) OR N95/P100 inside a certified Fume Hood.Prevents inhalation of amorphous dust, the highest risk vector.
Hand Protection Single Nitrile Gloves (min 0.11 mm)Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (5-8 mil).Amines can permeate thin nitrile. Double gloving provides a breakthrough buffer.
Eye/Face Chemical Splash GogglesChemical Splash Goggles + Face Shield (if outside hood).Protects against corneal damage from basic amine dust.
Body Standard Cotton Lab CoatTyvek® Coverall or Rear-Closing Gown (Disposable).Cotton retains dust; Tyvek repels particulates and prevents tracking contamination.
Footwear Closed-toe leather/syntheticShoe Covers (Disposable) recommended.Prevents migration of toxic dust to common areas.
Decision Logic: PPE Selection

The following logic flow ensures you select the correct protection level based on the physical state and quantity of the compound.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution / Oil State->Liquid Low Dust Risk Qty Quantity > 10mg? Solid->Qty TierA Tier A: Standard PPE (Hood + Single Gloves) Liquid->TierA Contained Qty->TierA No (Trace Amount) TierB Tier B: Enhanced PPE (Double Gloves + Tyvek + P100) Qty->TierB Yes (High Exposure)

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Solids pose a significantly higher risk due to aerosolization.

Operational Protocols: Handling & Weighing

Objective: Minimize static-induced aerosolization of the solid powder.

  • Engineering Control Setup:

    • Verify Fume Hood flow (Magnahelic gauge should read 0.3–0.6 inches WC or face velocity 80–100 fpm).

    • Place a static dissipative mat or use an ionizing gun (e.g., Zerostat) on the powder before spatulating. Sulfonyl-quinolines are often crystalline and prone to static fly-off.

  • Weighing Procedure (The "Closed Loop"):

    • Step 1: Tare the receiving vial with its cap on.

    • Step 2: Open the source container only inside the hood.

    • Step 3: Transfer solid. If >100 mg, use a disposable antistatic weighing boat.

    • Step 4: Clean the threads of the source container with a Kimwipe dampened in methanol before recapping. This prevents "crusting" of the amine, which generates dust upon next opening.

    • Step 5: Decontaminate the balance area immediately with 10% HCl (to protonate/solubilize the amine) followed by water.

  • Solubilization:

    • Add solvent (DMSO or Methanol) slowly. The amine group may generate a mild exotherm upon protonation or solvation.

    • Note: this compound is likely sparingly soluble in water but highly soluble in DMSO.

Emergency Response & Disposal
Spill Response Workflow

In the event of a powder spill (>50 mg) outside primary containment:

Spill_Response Evac 1. Evacuate Area (Allow aerosols to settle 15m) PPE 2. Don PPE (Resp + Double Gloves) Evac->PPE Cover 3. Cover Spill (Damp Paper Towels) PPE->Cover Clean 4. Wipe Up (Use 10% HCl or Detergent) Cover->Clean Waste 5. Disposal (Haz Waste Container) Clean->Waste

Figure 2: Immediate response workflow for solid spills. Dampening the spill is critical to prevent dust generation.

Disposal Plan
  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or aldehydes in the waste stream. The amine can react to form unstable imines or undergo oxidation.

  • Classification: Dispose of as Hazardous Chemical Waste (RCRA code depending on solvent, likely D001/F003 if in organic solvent).

  • Container: High-density polyethylene (HDPE) is compatible.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[4] [Link]

  • ECHA (European Chemicals Agency). (2023). Substance Information: Quinoline.[1][2][5][6][7][8][9] (For SAR data on the quinoline core). [Link]

  • PubChem. (2024). Compound Summary: 3-Aminoquinoline.[4][8] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.